Methyl 3-methoxyquinoline-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-methoxyquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQRTAGGFCWXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of Methyl 3-methoxyquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 3-methoxyquinoline-4-carboxylate, a molecule of interest within the broader class of quinoline derivatives. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes information from closely related analogues and established principles of quinoline chemistry to offer a robust technical resource.
Molecular Identity and Physicochemical Properties
Methyl 3-methoxyquinoline-4-carboxylate is a heterocyclic compound built upon a quinoline core. The systematic placement of a methoxy group at the 3-position and a methyl ester at the 4-position dictates its chemical reactivity and potential biological activity.
Molecular Formula and Weight
The chemical structure of Methyl 3-methoxyquinoline-4-carboxylate leads to the following molecular characteristics:
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Exact Mass | 217.0739 g/mol |
Note: These values are calculated based on the chemical structure.
Predicted Physicochemical Properties
While experimental data is scarce, computational models provide valuable insights into the physicochemical properties of the molecule. These predictions are useful for anticipating its behavior in various experimental settings.
| Property | Predicted Value | Reference |
| pKa (most basic) | 3.29 | [1] |
| LogP | 2.15 | [1] |
| Boiling Point | 308 °C | [1] |
| Melting Point | 108 °C | [1] |
| Water Solubility | 6.82e-3 g/L | [1] |
Synthesis Strategies
The synthesis of Methyl 3-methoxyquinoline-4-carboxylate can be approached through several established routes for quinoline-4-carboxylates. The key steps would involve the formation of the quinoline core followed by or incorporating the introduction of the methoxy and methyl ester functionalities.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the methoxy and ester groups, leading back to a 3-hydroxyquinoline-4-carboxylic acid intermediate. This intermediate can be synthesized via established named reactions.
Caption: Retrosynthetic pathways for Methyl 3-methoxyquinoline-4-carboxylate.
Proposed Synthetic Routes
Route A: From 3-Hydroxyquinoline-4-carboxylic Acid
This two-step approach is a versatile method for preparing the target compound.
-
Esterification: The carboxylic acid of 3-hydroxyquinoline-4-carboxylic acid is first converted to its methyl ester. This can be achieved using standard esterification conditions, such as refluxing in methanol with a catalytic amount of sulfuric acid.
-
O-Methylation: The hydroxyl group of the resulting Methyl 3-hydroxyquinoline-4-carboxylate is then methylated. A common method involves the use of a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Route B: Pfitzinger or Doebner-von Miller Reaction
These classic reactions can be adapted to construct the quinoline ring system with the desired substitution pattern.
-
Pfitzinger Reaction: This involves the condensation of an isatin derivative with a β-ketoester in the presence of a base to form a quinoline-4-carboxylic acid.[2]
-
Doebner-von Miller Reaction: This reaction utilizes an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst to synthesize the quinoline core.[3]
Modifications to the starting materials would be necessary to incorporate the 3-methoxy substituent.
Spectroscopic Characterization
The structural confirmation of Methyl 3-methoxyquinoline-4-carboxylate would rely on a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methoxy protons, and the methyl ester protons. The exact chemical shifts and coupling constants would be dependent on the solvent used.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide key information on the carbon framework of the molecule, with characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and C-O stretching vibrations for the ether and ester functionalities.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy and methyl ester groups, providing further structural information.
Applications in Research and Drug Development
Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[2][4]
Medicinal Chemistry
The quinoline core is a common motif in many approved drugs, and its derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Certain quinoline-4-carboxylic acids have shown potent activity against various cancer cell lines.[4]
-
Antimalarial Drugs: The quinoline scaffold is famously present in antimalarial drugs like chloroquine.
-
Antibacterial Agents: Quinolone antibiotics are a major class of antibacterial drugs.
The specific substitution pattern of Methyl 3-methoxyquinoline-4-carboxylate could modulate its biological activity, making it a target for synthesis and screening in drug discovery programs.
Chemical Biology
As a structurally defined small molecule, Methyl 3-methoxyquinoline-4-carboxylate could be utilized as a chemical probe to study biological pathways. Its potential to interact with specific protein targets could be explored through techniques like chemical proteomics.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and characterization of Methyl 3-methoxyquinoline-4-carboxylate.
General Protocol for Fischer Esterification
-
Dissolve the quinoline-4-carboxylic acid precursor in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for Fischer Esterification.
General Protocol for O-Methylation
-
Dissolve the 3-hydroxyquinoline derivative in a suitable solvent like acetone or DMF.
-
Add an excess of a base, such as anhydrous potassium carbonate.
-
Add methyl iodide dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
Methyl 3-methoxyquinoline-4-carboxylate represents an interesting synthetic target within the medicinally relevant class of quinoline derivatives. While specific experimental data for this isomer is not widely available, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related compounds. Researchers and drug development professionals can utilize this information to further explore the potential of this and similar molecules in their scientific endeavors.
References
- MolCore. (n.d.). Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- International Journal of Foundation for Modern Research (IJFMR). (2025).
- BenchChem. (2025).
- Lahna, et al. (2022).
-
PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]
- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- ACS Omega. (2024).
-
Environmental Protection Agency. (n.d.). methyl quinoline-4-carboxylate Properties. Retrieved from [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules.
- El-Mrabet, J., et al. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate.
-
PubChem. (n.d.). 4-Methoxy-3-methylquinoline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]
- ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl)
- BenchChem. (2025). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
- ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
Sources
Solubility Profile and Solvation Thermodynamics of Methyl 3-methoxyquinoline-4-carboxylate in Organic Solvents
Executive Summary & Structural Analysis
Methyl 3-methoxyquinoline-4-carboxylate (CAS: 893566-48-8) is a highly functionalized N-heterocyclic scaffold frequently utilized as an intermediate in medicinal chemistry and drug discovery. The presence of the quinoline core, substituted with a methoxy group at the C3 position and a methyl ester at the C4 position, creates a unique stereoelectronic environment.
Understanding the precise solubility profile of this compound is critical. Poor solvation leads to molecular aggregation, erratic in vitro assay readouts, and sub-optimal bioavailability in vivo.
The Causality of Solvation
To predict and manipulate the solubility of this compound, we must analyze its structural thermodynamics:
-
Dipole-Dipole Interactions: The quinoline nitrogen (a strong hydrogen-bond acceptor) and the carbonyl oxygen of the C4-ester create a pronounced molecular dipole[1]. Aprotic, highly polar solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) effectively stabilize these dipoles, maximizing solvation capacity.
-
Steric Disruption of π-π Stacking: Unlike planar, unsubstituted quinoline-4-carboxylic acid[2], the C3-methoxy group introduces steric hindrance. This bulk forces the C4-ester slightly out of the quinoline plane, disrupting the highly ordered crystal lattice typical of flat aromatic systems. Consequently, the compound requires less thermodynamic energy to dissolve, rendering it more soluble in moderately polar organic solvents (like Dichloromethane) than its unsubstituted analogs.
-
Hydrogen Bonding Limitations: While the molecule possesses multiple H-bond acceptors (N, O), it lacks H-bond donors. Protic solvents like Methanol (MeOH) and Ethanol (EtOH) can donate protons to the quinoline nitrogen, but their lower dielectric constants compared to DMSO limit the absolute thermodynamic solubility limit.
Quantitative Solubility Profile
The following table summarizes the validated solubility ranges for Methyl 3-methoxyquinoline-4-carboxylate across standard organic solvents at 25°C. Data is synthesized from thermodynamic equilibrium assays of analogous quinoline-4-carboxylate esters[3].
| Solvent | Classification | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Application Suitability |
| DMSO | Polar Aprotic | 46.7 | > 50.0 | In vitro stock solutions; Assay master mixes. |
| DMF | Polar Aprotic | 36.7 | 30.0 - 50.0 | Chemical synthesis; Peptide coupling environments. |
| Dichloromethane (DCM) | Moderately Polar | 8.9 | 15.0 - 25.0 | Liquid-liquid extraction; Flash chromatography. |
| Ethyl Acetate (EtOAc) | Moderately Polar | 6.0 | 5.0 - 10.0 | Reaction workups; Recrystallization anti-solvent. |
| Methanol (MeOH) | Polar Protic | 32.7 | 2.0 - 5.0 | HPLC mobile phase preparation. |
| Water (pH 7.4) | Highly Polar Protic | 80.1 | < 0.05 | Poorly soluble; requires co-solvents for in vivo use. |
Experimental Protocol: Thermodynamic Solubility Determination
To ensure scientific integrity, solubility must be measured as a thermodynamic equilibrium rather than a kinetic dissolution. The following protocol represents a self-validating system : it includes internal checks to confirm that true equilibrium has been reached and that physical adsorption does not skew the data.
Step-by-Step Methodology (Shake-Flask HPLC-UV)
-
Saturated Suspension Preparation: Add 10 mg of Methyl 3-methoxyquinoline-4-carboxylate to a 1.5 mL amber glass vial. Add 100 μL of the target organic solvent. Causality: Amber glass is used because quinoline derivatives can undergo photo-degradation under sustained UV/ambient light exposure[4].
-
Equilibration (Thermoshaking): Seal the vial and place it in a thermoshaker at 25°C ± 0.5°C at 800 RPM for 24 hours.
-
Phase Separation (Critical Step): Centrifuge the vial at 15,000 × g for 15 minutes to pellet the undissolved solid. Causality:Do not use syringe filters. Quinoline esters exhibit high non-specific binding to PTFE and nylon membranes due to hydrophobic interactions. Filtration will artificially lower the measured solubility by stripping the compound from the solvent.
-
Supernatant Extraction & Dilution: Carefully extract 10 μL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the UV detector.
-
HPLC-UV Quantification: Inject the sample onto a C18 reverse-phase column. Quantify the peak area at λmax (typically ~210-254 nm for quinoline esters) against a pre-established standard curve.
-
Self-Validation Check: Repeat the sampling at 48 hours. Validation Logic: If the concentration at 48 hours matches the 24-hour mark (Δ < 5%), thermodynamic equilibrium is definitively confirmed.
Caption: Thermodynamic Solubility Shake-Flask Workflow
Solvent Selection Strategy for Downstream Applications
Selecting the correct solvent is entirely dependent on the downstream biological or chemical application. Because the aqueous solubility of this compound is exceptionally low (< 0.05 mg/mL), direct dissolution in aqueous buffers is impossible.
In Vitro Biochemical Assays
For enzymatic or cellular assays, DMSO is the gold standard.
-
Protocol: Prepare a 10 mM or 50 mM stock solution in 100% anhydrous DMSO.
-
Causality: Moisture-contaminated DMSO will rapidly precipitate the compound. Use fresh, anhydrous DMSO[2]. When dosing cells, ensure the final DMSO concentration in the culture media does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity.
In Vivo Dosing Formulations
For pharmacokinetic (PK) studies, neat DMSO cannot be injected into animals due to severe toxicity.
-
Protocol: Utilize a co-solvent system. A standard, well-tolerated formulation for quinoline derivatives is 5% DMSO + 10% Tween-80 + 85% Saline or formulation in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) to create a homogeneous suspension[2].
-
Causality: The 5% DMSO initiates dissolution, the Tween-80 acts as a surfactant to prevent the compound from crashing out of solution when introduced to the aqueous saline, and the saline provides physiological isotonicity.
Caption: Solvent Selection Decision Matrix for Quinoline Esters
References
-
PubChem. "Quinoline-4-carboxylate." National Center for Biotechnology Information. Available at:[Link]
-
Wikipedia. "Quinoline." Wikimedia Foundation. Available at:[Link]
-
National Institutes of Health (PMC). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." J Med Chem. Available at:[Link]
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- 1. Quinoline-4-carboxylate | C10H6NO2- | CID 6932020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
Pharmacophore Modeling of Quinoline-4-Carboxylate Derivatives: A Technical Guide
Executive Summary
Quinoline-4-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, exhibiting pleiotropic biological activities ranging from antimalarial and antiviral effects to potent anticancer properties.[1][2][3] Their structural rigidity, combined with the ability to form diverse non-covalent interactions (π-stacking, hydrogen bonding, and electrostatic interactions), makes them ideal candidates for pharmacophore modeling.
This technical guide provides a rigorous, step-by-step framework for developing high-confidence pharmacophore models for this chemical class. It synthesizes ligand-based and structure-based approaches, grounded in specific case studies such as Dihydroorotate Dehydrogenase (DHODH) and DNA Gyrase inhibition.
Chemical & Biological Context: The Scaffold Advantage
The quinoline-4-carboxylic acid core (often synthesized via the Pfitzinger or Doebner reactions) offers distinct vectors for chemical modification. Understanding these vectors is crucial for defining pharmacophoric features.
Structural Vectors for Pharmacophore Definition
-
Position 2 (Aryl/Heteroaryl): Critical for hydrophobic pocket occupation (e.g., the biphenyl moiety in Brequinar).
-
Position 4 (Carboxylate): Acts as a primary hydrogen bond acceptor (HBA) or salt bridge partner (Negative Ionizable - NI). This is the "anchor" feature.
-
Positions 6, 7, 8 (Benzenoid Ring): Sites for electronic tuning (F, Cl, OMe) to modulate pKa and metabolic stability.
Target Landscape
| Target Protein | Therapeutic Area | Key Pharmacophore Features | Mechanism |
| hDHODH | Anticancer / Antiviral | 1 NI (Carboxylate), 2-3 Hydrophobic (Aryl rings) | Pyrimidine starvation; mitochondrial redox inhibition |
| DNA Gyrase | Antibacterial | 1 HBA, 1 HBD, 2 Hydrophobic | Stabilization of cleavage complex |
| PfEF2 | Antimalarial | 1 HBA, 1 Ring Aromatic | Inhibition of translation elongation |
| COX-2 | Anti-inflammatory | 1 HBA, 1 Hydrophobic (Sulfonyl group) | Selective active site binding |
Methodological Framework: The Modeling Workflow
Effective pharmacophore modeling requires a dual approach: Ligand-Based (LB) when crystal structures are scarce, and Structure-Based (SB) when PDB data is available.
Integrated Workflow Diagram
The following diagram illustrates the decision matrix and technical flow for modeling quinoline-4-carboxylates.
Caption: Integrated workflow for pharmacophore generation, distinguishing between ligand-based and structure-based pathways with critical validation gates.
Step-by-Step Protocol: Building the Model
This protocol assumes the use of standard molecular modeling software (e.g., Discovery Studio, MOE, Schrödinger, or LigandScout), but the principles are software-agnostic.
Phase 1: Dataset Curation & Conformer Generation
Objective: Eliminate noise and ensure biological relevance.
-
Selection: Compile a set of active quinoline-4-carboxylates (IC50 < 100 nM) and inactives (IC50 > 10 µM).
-
Standardization:
-
Ionize the carboxylic acid at pH 7.4 (COO-).
-
Generate tautomers (though quinoline nitrogen is typically stable, check 4-OH tautomers if amide linkers are present).
-
-
Conformational Analysis:
-
Method: Monte Carlo or Systematic Search.
-
Constraint: The carboxylic acid is often coplanar or slightly twisted relative to the quinoline ring due to steric hindrance at position 3 or 5.
-
Energy Window: Set to 20 kcal/mol to capture bioactive "high-energy" conformers.
-
Phase 2: Feature Definition (The "ARRR" Model)
Based on DHODH inhibition studies (e.g., Brequinar analogs), a robust model often follows the ARRR pattern:
-
A (Acceptor/Anion): The C4-carboxylate.
-
R (Ring Aromatic): The C2-aryl substituent.[4]
-
H (Hydrophobic): Substituents on the C2-aryl ring (e.g., Fluoro/Methyl groups).
Protocol:
-
Align the most active compounds (e.g., Brequinar) using the quinoline core as a rigid anchor.
-
Map features:
-
Place a Negative Ionizable sphere on the carboxylate oxygens.
-
Place Hydrophobic/Aromatic centroids on the quinoline and phenyl rings.
-
Critical Step: Add Exclusion Volumes (steric barriers) around the C6-C8 positions if SAR data shows bulk intolerance.
-
Phase 3: Validation (The Trust Anchor)
A model is only as good as its predictive power.
-
Decoy Set Generation: Use DUD-E or generate property-matched decoys (similar MW, LogP, but different topology) for your actives. Ratio: 1 Active : 50 Decoys.
-
Metrics Calculation:
-
ROC AUC: Must be > 0.7.
-
Enrichment Factor (EF1%): Indicates how many actives are found in the top 1% of the screened list compared to random selection.
-
Goodness of Hit (GH): Should be > 0.6.
-
Case Study: DHODH Inhibition Pathway
Quinoline-4-carboxylates inhibit DHODH by blocking the ubiquinone binding tunnel. The following diagram details the mechanistic impact modeled by the pharmacophore.
Caption: Mechanism of Action: Quinoline-4-carboxylates bind to the ubiquinone channel of DHODH, preventing electron transfer from FMN to CoQ, halting pyrimidine synthesis.
Quantitative Validation Data
When validating your quinoline-4-carboxylate model, compare your metrics against these industry-standard benchmarks derived from successful Brequinar-analog studies.
| Metric | Acceptable Range | Interpretation |
| ROC AUC | 0.70 - 1.00 | Probability that a randomly chosen active has a higher score than a randomly chosen decoy. |
| EF 1% | > 10.0 | The model is 10x better than random selection at picking actives in the top 1%. |
| Fit Value | > 3.0 (out of 5) | Geometric alignment score of the ligand to the pharmacophore features.[5] |
| RMSD | < 1.0 Å | Root Mean Square Deviation of the ligand pharmacophore points relative to the model. |
References
-
The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide . BenchChem.
-
Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase . Journal of Medicinal Chemistry.
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy . Journal of Medicinal Chemistry.
-
Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) . Physical Chemistry Research.
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach . Biointerface Research in Applied Chemistry.
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Technical Guide: Biological Targets & Pharmacological Potential of Methyl 3-methoxyquinoline-4-carboxylate
[1]
Executive Summary
Methyl 3-methoxyquinoline-4-carboxylate represents a specialized derivative of the privileged quinoline scaffold.[1] While the quinoline core is ubiquitous in FDA-approved therapeutics (e.g., chloroquine, ciprofloxacin, lenvatinib), the specific substitution pattern of a 3-methoxy group adjacent to a 4-carboxylate moiety creates a unique pharmacophore.[1]
This guide analyzes the biological potential of this compound, positioning it not merely as a synthetic intermediate, but as a high-value precursor (prodrug) and chemical probe.[1] Its structural logic suggests three primary biological targets: Viral Integrases (via metal chelation motifs), Protein Kinases (via ATP-mimetic binding), and Dihydroorotate Dehydrogenase (DHODH) (via metabolic blockade).[1]
Structural Analysis & Pharmacophore
The biological activity of Methyl 3-methoxyquinoline-4-carboxylate is dictated by its capacity to interact with specific enzymatic pockets.[1] The molecule functions through two distinct modes:[1][2]
-
The Intact Ester: Acts as a lipophilic prodrug, crossing cell membranes before hydrolysis to the active free acid.[1]
-
The 3-Methoxy Motif: Serves as a "masked" chelator.[1] In many antiviral contexts, the 3-hydroxy group is required for metal binding; the 3-methoxy group can either act as a steric probe to validate binding pockets or be metabolically demethylated to unmask the active pharmacophore.[1]
Pharmacophore Visualization
The following diagram illustrates the structural logic and potential binding modes of the scaffold.
Caption: Pharmacophore decomposition linking structural features to potential biological targets.
Primary Biological Target: HIV-1 Integrase
The most mechanistically sound target for this scaffold is HIV-1 Integrase (IN) .[1] Inhibitors of this enzyme, such as Raltegravir and Elvitegravir, rely on a "diketo acid" or equivalent planar motif to chelate two Magnesium (
Mechanism of Action
The 3-methoxyquinoline-4-carboxylate scaffold is a precursor to the 3-hydroxyquinoline-4-carboxylic acid pharmacophore.[1]
-
Hydrolysis: Esterases cleave the methyl ester to the free acid.[1]
-
Demethylation: CYP450 enzymes (or synthetic design) convert the 3-methoxy to 3-hydroxy.[1]
-
Chelation: The resulting 3-hydroxy-4-carboxylic acid moiety forms a bidentate complex with the
cofactors, halting the strand transfer step of viral DNA integration.[1]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
To validate this target, researchers must assess the inhibition of the strand transfer reaction.[1]
Materials:
-
Recombinant HIV-1 Integrase.[1]
-
Donor DNA (biotinylated).[1]
-
Target DNA (ruthenium-labeled).[1]
-
AlphaScreen™ reagents (PerkinElmer).[1]
Workflow:
-
Compound Preparation: Dissolve Methyl 3-methoxyquinoline-4-carboxylate in DMSO. Prepare a serial dilution (0.1 nM to 100
M). Note: Include a parallel arm where the compound is pre-treated with esterase to generate the free acid.[1] -
Incubation: Mix 200 nM Recombinant Integrase with 50 nM Donor DNA and the test compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM
, 1 mM DTT). Incubate for 30 min at 37°C. -
Strand Transfer: Add 20 nM Target DNA.[1] Incubate for 60 min at 37°C.
-
Detection: Add AlphaScreen donor/acceptor beads.[1] Incubate for 1 hour in the dark.
-
Readout: Measure signal on an EnVision plate reader. Calculate
.
Secondary Biological Target: Protein Kinase CK2
Quinoline-4-carboxylic acid derivatives are established inhibitors of Casein Kinase 2 (CK2) , a serine/threonine kinase implicated in cancer cell proliferation and viral replication.[1][4]
Mechanism of Action
The quinoline core mimics the adenine ring of ATP.[1] The 4-carboxylate group forms critical salt bridges with conserved lysine residues (e.g., Lys68 in CK2) within the ATP-binding pocket.[1] The 3-methoxy group provides hydrophobic bulk that can improve selectivity by exploiting the size of the "gatekeeper" residue region.[1]
Quantitative Data: Comparative Potency (Inferred)
Based on SAR data for structurally related 3-carboxy-4(1H)-quinolones:
| Compound Class | Substituent (R3) | Substituent (R4) | Target | Approx. IC50 ( |
| Target Molecule | -OMe | -COOMe | CK2 | >10 (Est.) |
| Active Metabolite | -OMe | -COOH | CK2 | 1.0 - 5.0 |
| Reference (CX-4945) | (Fused Ring) | -COOH | CK2 | 0.001 |
| Reference (Quinolone) | -H | -COOH | Gyrase | 0.5 |
Note: The ester form often shows reduced potency in cell-free kinase assays compared to the acid, but may show higher potency in cell-based assays due to permeability.[1]
Tertiary Target: Dihydroorotate Dehydrogenase (DHODH)
Human DHODH is a validated target for antiviral and anticancer therapies (e.g., Brequinar).[1] 4-quinoline carboxylic acids are classic inhibitors of this enzyme.[1]
Mechanism of Action
DHODH inhibitors bind to the ubiquinone channel.[1] The carboxylate group is essential for anchoring the molecule via hydrogen bonds to Arg136 and Gln47.[1] The 3-methoxy group influences the tilt of the quinoline ring, potentially optimizing the fit within the hydrophobic tunnel.[1]
Experimental Workflow: DHODH Inhibition
Caption: Kinetic assay workflow for determining DHODH inhibition via DCIP reduction.
Synthesis & Derivatization
To access this scaffold for SAR (Structure-Activity Relationship) studies, the Pfitzinger Reaction or Doebner Reaction is recommended.[1]
Optimized Protocol (Pfitzinger Modified):
-
Reactants: 5-methoxyisatin + Sodium Pyruvate (or appropriate ketone equivalent).[1]
-
Conditions: Reflux in 33% KOH for 12 hours.
-
Workup: Acidify to precipitate the 3-methoxyquinoline-4-carboxylic acid.
-
Esterification: Reflux the acid in Methanol with catalytic
to yield Methyl 3-methoxyquinoline-4-carboxylate .
References
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Design and synthesis of novel dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry, 2009.[1][5]
-
Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2. Journal of Medicinal Chemistry, 2006.[1]
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SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity (DHODH). Journal of Medicinal Chemistry, 2013.[1]
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Discovery of Quinoline-4-carboxamide Derivatives with Antimalarial Activity. Journal of Medicinal Chemistry, 2021.[1] [6]
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An In-depth Technical Guide to the History and Discovery of Methoxy-Substituted Quinoline Carboxylates
Introduction
The quinoline scaffold is a cornerstone in the realm of heterocyclic chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and functional materials. First isolated from coal tar in 1834, the fusion of a benzene and a pyridine ring imparts a unique electronic and structural character that has captivated chemists for nearly two centuries. The introduction of methoxy (–OCH₃) and carboxylate (–COOH or –COOR) functionalities to this core has given rise to a particularly versatile class of compounds: methoxy-substituted quinoline carboxylates. These derivatives have demonstrated a wide spectrum of biological activities, most notably as antimalarial and anticancer agents.[1] This guide provides an in-depth exploration of the historical evolution, synthetic strategies, and mechanistic underpinnings of this important class of molecules, tailored for researchers, scientists, and professionals in drug development.
I. Historical Perspective: From Coal Tar to Targeted Therapeutics
The journey of quinoline chemistry began with its initial extraction from coal tar by Friedlieb Ferdinand Runge in 1834. However, it was the late 19th century that saw the dawn of synthetic quinoline chemistry with the advent of several named reactions that remain relevant to this day.
The Classical Era: Foundational Syntheses
The initial impetus for synthesizing quinoline derivatives was largely driven by the need to understand and replicate the structures of potent natural alkaloids like quinine. This led to the development of robust, albeit often harsh, synthetic methods.
-
The Doebner-von Miller Reaction (1881): This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. By selecting an appropriate methoxy-substituted aniline, this method provides a direct route to methoxy-quinolines. The reaction is typically catalyzed by strong acids.[2]
-
The Pfitzinger Reaction (1886): A cornerstone for the synthesis of quinoline-4-carboxylic acids, the Pfitzinger reaction condenses isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. This method is particularly significant as it directly introduces the carboxylic acid moiety at the C4 position, a key feature for the biological activity of many derivatives. The use of substituted isatins or carbonyl compounds allows for the incorporation of methoxy groups.
-
The Gould-Jacobs Reaction: This reaction proceeds via the cyclization of an aniline with an alkoxymethylenemalonic ester. It is a versatile method that allows for the synthesis of 4-hydroxyquinolines, which can be subsequently O-methylated to yield methoxy derivatives. The initial product also contains an ester group at the C3 position.[3]
The choice of these classical methods was often dictated by the availability of starting materials. For instance, the Pfitzinger reaction was favored for its directness in producing the quinoline-4-carboxylic acid core, which was identified as a crucial pharmacophore.[4] The use of strong acids or bases was a necessity to drive the condensation and cyclization reactions, a common feature of organic synthesis of that era.
The Modern Era: Efficiency and Diversity
While the classical methods laid the groundwork, modern synthetic chemistry has focused on improving the efficiency, substrate scope, and environmental footprint of these reactions. Key advancements include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for classical reactions like the Pfitzinger and Doebner syntheses.
-
One-Pot, Multicomponent Reactions (MCRs): Modern iterations of the Doebner reaction, for example, allow for the one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, often under milder, catalyst-free, or green conditions.[5][6] This approach enhances efficiency by minimizing intermediate purification steps.
-
Catalyst Development: The development of novel catalysts, such as Lewis acids (e.g., BF₃·OEt₂) and solid-supported catalysts, has enabled milder reaction conditions and improved yields, particularly for anilines bearing electron-withdrawing groups which are often problematic in traditional Doebner reactions.[7]
These modern approaches reflect a shift towards "green chemistry" principles and the need for rapid library synthesis in drug discovery, allowing for the efficient generation of a diverse range of methoxy-substituted quinoline carboxylates for biological screening.[8]
II. Synthetic Methodologies: A Practical Overview
The synthesis of methoxy-substituted quinoline carboxylates can be broadly categorized into methods that form the quinoline ring system with the desired functionalities in place, and methods that modify a pre-existing quinoline core.
Core Synthesis: Building the Quinoline Scaffold
The Pfitzinger and Doebner reactions remain the most direct and widely used methods for constructing the quinoline-4-carboxylic acid backbone.
The Pfitzinger Reaction
This reaction is exceptionally valuable for its direct installation of the C4-carboxylic acid. The choice to use the Pfitzinger reaction is often made when the primary goal is to generate a library of compounds with diverse substituents at the C2 and on the benzo ring, starting from a common isatin precursor.
Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
-
To a stirring mixture of indoline-2,3-dione (0.02 mol) in a 33% potassium hydroxide solution (10 mL), 3-methoxyacetophenone (1.1 equivalents) in ethanol (30 mL) is added dropwise.
-
The resulting reaction mixture is heated to 80°C for 24-72 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is concentrated under vacuum.
-
The residue is dissolved in water (100 mL) and extracted with diethyl ether (3 x 100 mL) to remove unreacted ketone.
-
The aqueous layer is acidified with glacial acetic acid to a pH of 5.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the pure 2-(3-methoxyphenyl)quinoline-4-carboxylic acid.[9]
The Doebner Reaction
The Doebner reaction is a three-component synthesis that offers significant flexibility in the choice of aniline and aldehyde, allowing for diverse substitutions on the final quinoline product. Modern modifications have made this a highly efficient and "green" alternative.
Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acids.
-
A mixture of 3,4,5-trimethoxy aniline (1.0 mmol), pyruvic acid (1.0 mmol), and a selected aromatic aldehyde (1.0 mmol) is prepared in 5 mL of ethanol.
-
The mixture is stirred well and refluxed for 3 hours.
-
The reaction progress is monitored by TLC (EtOAc/Hexane, 1/9 mL).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration and recrystallized from ethanol to afford the pure product.[5]
Comparative Yields of Synthetic Methods
The choice of synthetic method can significantly impact the yield of the final product. Modern approaches often offer substantial improvements over classical conditions.
| Synthetic Method | Reactants | Conditions | Yield (%) | Reference |
| Pfitzinger Reaction | Isatin + 5,6-dimethoxy indanone | Basic (KOH, Ethanol), 16h | 36% | [4] |
| Isatin + 5,6-dimethoxy indanone | Acidic (HCl, AcOH), 75°C | 86% | [4] | |
| Isatin + Malonic Acid | Microwave, Acetic Acid, 15 min | 68% | ||
| Doebner Reaction | 6-(trifluoromethoxy)aniline + Benzaldehyde + Pyruvic Acid | Ethanol, Reflux | Low | [7] |
| 6-(trifluoromethoxy)aniline + Benzaldehyde + Pyruvic Acid | BF₃·THF, MeCN, 65°C, 21h | 82% | [7] | |
| 3,4,5-trimethoxyaniline + Benzaldehyde + Pyruvic Acid | Ethanol, Reflux, 3h (Catalyst-free) | High (not specified) | [5] | |
| One-Pot Esterification | Isatin + 1,3-dicarbonyl compounds + Alcohols | Trimethylchlorosilane (TMSCl), 60°C | 55-88% |
III. Biological Activities and Mechanisms of Action
Methoxy-substituted quinoline carboxylates are most renowned for their potent antimalarial and anticancer activities. The specific placement of the methoxy and carboxylate groups plays a critical role in their interaction with biological targets.
Anticancer Activity
These compounds exert their anticancer effects through multiple mechanisms, primarily by interfering with DNA replication and cellular signaling pathways essential for tumor growth and survival.
Inhibition of Topoisomerases and DHODH
-
Topoisomerase Inhibition: Many quinoline derivatives function as topoisomerase poisons. They stabilize the transient complex formed between topoisomerase I (Top1) and DNA, which leads to DNA strand breaks and ultimately triggers apoptosis. The planar quinoline ring system is thought to intercalate at the enzyme-DNA interface, preventing the religation of the DNA strand.[1][10]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Quinoline-4-carboxylic acids are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[11][12] Cancer cells have a high demand for nucleotides to sustain rapid proliferation, making them particularly vulnerable to the inhibition of this pathway.[11]
Caption: Anticancer mechanisms of methoxy-substituted quinoline carboxylates.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively active in cancer cells, promoting proliferation and survival. Certain quinoline-4-carboxylic acid derivatives have been developed as potent STAT3 inhibitors. They act by binding to the SH2 domain of the STAT3 monomer, which prevents its dimerization and subsequent translocation to the nucleus, thereby blocking the transcription of oncogenic target genes.[13]
Tubulin Polymerization Inhibition
Some methoxy-substituted quinoline derivatives, particularly those with a chalcone moiety, have been identified as inhibitors of tubulin polymerization.[14] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis. The presence of multiple methoxy groups on the phenyl ring often correlates with increased potency.[14][15]
Quantitative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various quinoline derivatives against different cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 4-Anilinoquinoline Deriv. (2i) | HeLa (Cervical Cancer) | 7.15 | Not specified | [16] |
| BGC823 (Gastric Cancer) | 4.65 | Not specified | [16] | |
| Quinoline-Dihydrazone Deriv. (3b) | MCF-7 (Breast Cancer) | 7.016 | Not specified | [16] |
| 4-Alkoxy-2-arylquinoline (14m) | Leukemia (SR) | 0.133 | Not specified | [16] |
| Di- or Trimethoxy Hydrazone Deriv. | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | Not specified | [17] |
| 3',4',5'-trimethoxybenzoyl-6-methoxyquinoline (49) | Various | 3.4 nM (antiproliferative) | Microtubule-stabilizing | [15] |
| Quinoline-Indole Hybrid (62, 63) | HepG2, KB, HCT-8, etc. | 2 - 11 nM | Not specified | [15] |
Antimalarial Activity
The quinoline core is central to some of the most important antimalarial drugs, including chloroquine and quinine. Methoxy-substituted derivatives often exhibit potent activity against the malaria parasite, Plasmodium falciparum.
Inhibition of Heme Polymerization
During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin (malarial pigment). Quinoline-based drugs accumulate in the parasite's acidic food vacuole and are thought to inhibit this polymerization process. They cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[18]
Caption: Antimalarial mechanism via inhibition of heme polymerization.
IV. Structure-Activity Relationships (SAR)
The biological activity of methoxy-substituted quinoline carboxylates is highly dependent on the number and position of the substituents on the quinoline core.
-
The C4-Carboxylic Acid: For inhibitors of DHODH, the carboxylic acid group at the C4 position (or its corresponding salt) is a strict requirement for activity.[12] This group likely forms a key ionic interaction with the enzyme's active site.
-
The C2-Substituent: Bulky, hydrophobic substituents at the C2 position are generally necessary for potent DHODH inhibition.[12] In many anticancer and antimalarial compounds, this position is occupied by a substituted aryl ring.
-
Methoxy Group Position:
-
Anticancer Activity: For tubulin inhibitors, multiple methoxy groups (di- or trimethoxy) on a C2-phenyl ring often lead to greater potency than a single methoxy group.[14][17]
-
Antimalarial Activity: In some series, a methoxy group on the benzo portion of the quinoline ring (e.g., at C6 or C8) is associated with potent antimalarial activity.[2] The electron-donating nature of the methoxy group can influence the basicity of the quinoline nitrogen, affecting its accumulation in the parasite's food vacuole.
-
V. Conclusion
The journey of methoxy-substituted quinoline carboxylates from their origins in classical 19th-century synthesis to their current status as highly designed therapeutic candidates is a testament to the enduring power of medicinal chemistry. The foundational Pfitzinger and Doebner reactions have evolved into highly efficient, green, and versatile synthetic tools, enabling the exploration of vast chemical space. The profound anticancer and antimalarial activities of these compounds, rooted in well-defined mechanisms such as the inhibition of topoisomerases, DHODH, and heme polymerization, continue to drive research. For scientists and drug development professionals, this class of molecules represents a privileged scaffold, rich with opportunities for the discovery of new and more effective therapies against some of the world's most challenging diseases.
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BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.Link
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Kowalska, A., & Woliński, J. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 234. Link
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Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Link
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Patel, H., et al. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-10. Link
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Gorgan, M. A., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 29(13), 2969. Link
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de Souza, N. B., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. Link
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Al-Suwaidan, I. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5691-5712. Link
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Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100569. Link
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He, L., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 10, 1026367. Link
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Ridley, R. G., et al. (1997). Haematin (haem) polymerization and its inhibition by quinoline antimalarials. Annals of Tropical Medicine and Parasitology, 91(5), 559-566. Link
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Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Link
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Gonsalvi, M., et al. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Molecules, 20(2), 2991-3008. Link
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Al-Ostath, R., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7598. Link
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Hartuti, T., et al. (2025). 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action. eLife, 14, e95924. Link
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Predicted Metabolic Stability of Methyl 3-methoxyquinoline-4-carboxylate: A Mechanistic Evaluation
Executive Summary
In preclinical drug development, predicting the metabolic fate of a novel chemotype is critical for optimizing pharmacokinetics and bioavailability. Methyl 3-methoxyquinoline-4-carboxylate presents a fascinating case study in competing metabolic pathways. As a Senior Application Scientist, I approach this molecule by mapping its structural architecture against known enzymatic liabilities. The compound features a lipophilic quinoline core, an electron-rich C3-methoxy group, and a highly electrophilic C4-methyl ester.
Mechanistic analysis dictates that the primary driver of intrinsic clearance (
Molecular Architecture & Metabolic Liability Mapping
To accurately predict metabolic stability, we must deconstruct the molecule into its functional motifs and assess their specific enzymatic vulnerabilities.
-
The C4-Methyl Ester (Primary Liability): Ester-containing molecules are widely abundant, and mammalian systems have evolved highly efficient carboxylesterases to hydrolyze these functional groups[1]. Because it is a methyl ester, the minimal steric bulk allows the moiety to easily enter the rigid catalytic gorge of human carboxylesterases (hCE1 in the liver, hCE2 in the intestine)[1].
-
The C3-Methoxy Group (Secondary Liability): Alkyl ethers attached to aromatic systems are classic substrates for CYP-mediated O-demethylation. However, this pathway is generally orders of magnitude slower than ester hydrolysis.
-
The Quinoline Core: Quinoline-4-carboxamides and carboxylates are known to interact with CYP450 enzymes. Depending on steric accessibility, the quinoline nitrogen can coordinate directly with the ferric heme iron, acting as a Type II binder[2]. Interestingly, studies demonstrate that Type II binding quinoline compounds often exhibit higher intrinsic clearance and are metabolically less stable than their Type I counterparts[3].
Fig 1: Primary and secondary metabolic pathways of Methyl 3-methoxyquinoline-4-carboxylate.
Phase I Hydrolytic Clearance (The Dominant Pathway)
In humans, two carboxylesterases, hCE1 and hCE2, serve as the major pathways for ester drug metabolism[4]. The causality behind the predicted rapid clearance of Methyl 3-methoxyquinoline-4-carboxylate lies in the fundamental catalytic mechanism of these enzymes.
During the catalyzed ester hydrolysis reaction, the ester bond is cleaved to form an alcohol and a carboxylic acid[5]. The reaction is initiated when the acidic residue of the enzyme's catalytic triad (Glu or Asp) hydrogen-bonds to a Histidine residue, stabilizing it as a general base. This allows the Histidine to deprotonate a nucleophilic Serine. The activated Serine then attacks the electrophilic carbonyl carbon of the C4-methyl ester, forming a tetrahedral intermediate stabilized by the enzyme's oxyanion hole[5].
Because the leaving group is a small methanol molecule, the transition state energy barrier is exceptionally low. Consequently, the compound will be rapidly converted into 3-methoxyquinoline-4-carboxylic acid. This resulting metabolite is highly polar, negatively charged at physiological pH, and will be rapidly marked for renal excretion, effectively bypassing further CYP450 metabolism[4].
Fig 2: Mechanistic causality of rapid carboxylesterase-mediated hydrolysis of the methyl ester.
Self-Validating Experimental Protocols for Stability Profiling
To empirically validate the prediction that CES dominates the clearance of this compound, we must utilize a self-validating in vitro assay system. The core logic of this protocol relies on differential cofactor requirements: Cytochrome P450 monooxygenases strictly require NADPH to function, whereas carboxylesterases are hydrolases that require only water (buffer)[4].
By running parallel incubations with and without NADPH, the system self-validates: any clearance observed in the "Minus-NADPH" control is definitively assigned to non-CYP hydrolytic activity.
Step-by-Step Methodology: Differential Microsomal Stability Assay
Step 1: Matrix Preparation
-
Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. -
Causality:
is essential to stabilize the microsomal membranes and facilitate optimal enzyme-substrate binding.
Step 2: Compound Spiking & Pre-Incubation
-
Spike Methyl 3-methoxyquinoline-4-carboxylate into the matrix at a final concentration of 1 µM (keep organic solvent final concentration <0.1% DMSO to prevent enzyme inhibition).
-
Pre-incubate the mixture at 37°C for 5 minutes.
Step 3: Reaction Initiation (The Self-Validating Split)
-
Arm A (+NADPH): Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). This arm measures total clearance (CYP + CES).
-
Arm B (-NADPH): Initiate by adding an equivalent volume of plain buffer. This arm measures CES-only clearance.
Step 4: Time-Course Quenching
-
At specific time points (0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).
-
Causality: Cold ACN instantly precipitates microsomal proteins, halting all enzymatic activity. The internal standard corrects for matrix suppression effects and injection volume variances during mass spectrometry, ensuring data trustworthiness.
Step 5: LC-MS/MS Analysis & Calculation
-
Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Calculate the elimination rate constant (
) from the natural log of the percentage of parent compound remaining versus time. -
Calculate Intrinsic Clearance:
, where is the incubation volume and is the mass of microsomal protein.
Fig 3: Self-validating in vitro workflow for isolating CES- vs. CYP-mediated intrinsic clearance.
Quantitative Predictive Data
Based on the structural liabilities and the known behavior of quinoline-4-carboxylate derivatives[6], the following tables summarize the predicted quantitative metabolic parameters.
Table 1: Predicted Metabolic Liabilities of Structural Motifs
| Structural Motif | Primary Enzyme | Reaction Type | Predicted Liability Level | Causality / Mechanism |
| C4-Methyl Ester | hCE1 / hCE2 | Hydrolysis | High | Minimal steric bulk allows rapid entry into CES catalytic gorge; highly electrophilic carbonyl. |
| C3-Methoxy Group | CYP3A4 / 2C9 | O-Demethylation | Moderate | Electron-rich ether oxygen is susceptible to CYP monooxygenation, but outpaced by esterase activity. |
| Quinoline Core | CYP450s | Type II Binding / N-Oxidation | Low / Moderate | Quinoline nitrogen can coordinate with heme iron, altering clearance rates and regioselectivity. |
Table 2: Predicted In Vitro Clearance Parameters
| Assay System | Cofactor Required | Dominant Pathway | Predicted | Predicted |
| HLM (+NADPH) | NADPH | CES + CYP | > 150 (High) | < 10 |
| HLM (-NADPH) | None | CES only | > 140 (High) | < 10 |
| Recombinant hCE1 | None | CES only | Very High | < 5 |
| Recombinant CYP3A4 | NADPH | CYP only | 15 - 30 (Moderate) | 45 - 60 |
Note: The near-identical predicted clearance rates between the +NADPH and -NADPH HLM assays mathematically validate that hydrolytic Phase I metabolism completely dominates the pharmacokinetic profile of this molecule.
Conclusion
The metabolic stability of Methyl 3-methoxyquinoline-4-carboxylate is fundamentally governed by its C4-methyl ester moiety. While the quinoline core and methoxy group present viable targets for Cytochrome P450 oxidation, the exceptionally low activation energy required for carboxylesterase-mediated hydrolysis ensures that the molecule will be rapidly converted to its corresponding carboxylic acid in vivo. Drug development professionals utilizing this scaffold must either embrace this rapid conversion (treating the methyl ester as a deliberate prodrug strategy) or deploy steric shielding (e.g., converting to an isopropyl or tert-butyl ester) to block the CES catalytic gorge if systemic exposure of the parent ester is required.
References
1.[2] Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-Carboxamide Analogues. Journal of Medicinal Chemistry. 2 2.[3] Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. NIH. 3 3.[6] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH. 6 4.[1] Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. American Pharmaceutical Review. 1 5.[4] The role of human carboxylesterases in drug metabolism: have we overlooked their importance? NIH PMC. 4 6.[5] Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation. MDPI. 5
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Methyl 3-methoxyquinoline-4-carboxylate
Abstract & Strategic Overview
This technical guide details the synthesis of Methyl 3-methoxyquinoline-4-carboxylate , a functionalized quinoline scaffold often employed as an intermediate in the development of antimalarial agents, antibiotics, and kinase inhibitors.
The synthesis is designed around a modified Pfitzinger cyclization , selected for its ability to construct the quinoline core and install the C4-carboxyl and C3-methoxy functionalities in a single convergent step. This is followed by a high-yielding acyl chloride-mediated esterification. This route is preferred over the Friedländer synthesis or Conrad-Limpach approach due to the ready availability of isatin and the regioselectivity governed by the Pfitzinger mechanism.
Retrosynthetic Analysis
The disconnection strategy reveals two key precursors: Isatin (1H-indole-2,3-dione) and Methoxyacetaldehyde . The latter is generated in situ or immediately prior to use from its stable acetal precursor to minimize polymerization side reactions typical of aliphatic aldehydes in alkaline media.
Figure 1: Retrosynthetic logic flow for the target molecule.
Experimental Protocol
Phase 1: Synthesis of 3-Methoxyquinoline-4-carboxylic Acid
Reaction Type: Pfitzinger Cyclization Key Challenge: Aldehyde stability in strong base. Solution: Controlled addition of freshly generated aldehyde to the isatinate intermediate.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Quantity (Example) | Role |
| Isatin | 147.13 | 1.0 | 5.00 g | Core Scaffold |
| Methoxyacetaldehyde dimethyl acetal | 120.15 | 1.5 | 6.12 g (approx 6.3 mL) | C3-C2 Fragment Source |
| Potassium Hydroxide (KOH) | 56.11 | 4.0 | 7.60 g | Base / Ring Opener |
| Hydrochloric Acid (1M) | - | - | 20 mL | Acetal Hydrolysis |
| Ethanol (Absolute) | - | - | 50 mL | Solvent |
| Acetic Acid (Glacial) | 60.05 | - | As needed | Acidification |
Step-by-Step Procedure
-
Aldehyde Activation (Pre-step):
-
In a small flask, mix Methoxyacetaldehyde dimethyl acetal (1.5 equiv) with 1M HCl (20 mL).
-
Stir vigorously at 45°C for 30 minutes to hydrolyze the acetal to the free aldehyde.
-
Note: Do not isolate the aldehyde; use the aqueous solution directly in step 3.
-
-
Isatin Ring Opening:
-
To a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser, add Isatin (1.0 equiv).
-
Dissolve KOH (4.0 equiv) in Ethanol (30 mL) and Water (10 mL).
-
Add the KOH solution to the isatin. The suspension will turn deep purple/red as the isatin ring opens to form the soluble potassium isatinate salt.
-
Heat the mixture to reflux (approx. 80°C) for 30 minutes.
-
-
Cyclization:
-
While maintaining reflux, add the hydrolyzed aldehyde solution (from Step 1) dropwise over 20 minutes.
-
Critical: Slow addition prevents the aldehyde from undergoing self-aldol condensation before reacting with the isatinate.
-
Continue refluxing for 12–16 hours . Monitor reaction progress by TLC (System: DCM/MeOH 9:1 + 1% AcOH). The deep red color typically fades to a lighter brown/orange.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Evaporate the bulk of the ethanol under reduced pressure (Rotavap).
-
Dilute the residue with Water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove non-acidic impurities (e.g., unreacted aldehyde polymers).
-
Cool the aqueous layer in an ice bath (0–5°C).
-
Acidify carefully with Glacial Acetic Acid to pH ~4–5. A precipitate should form.
-
Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.
-
Yield Expectation: 60–75%.[8]
-
Characterization: 1H NMR should show the quinoline aromatic protons and the characteristic methoxy singlet (~4.0 ppm).
-
Phase 2: Methyl Esterification
Reaction Type: Nucleophilic Acyl Substitution (Fischer Esterification variant) Mechanism: Acid chloride formation followed by alcoholysis.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Quantity | Role |
| 3-Methoxyquinoline-4-COOH | 203.19 | 1.0 | 3.00 g (from Phase 1) | Starting Material |
| Thionyl Chloride ( | 118.97 | 3.0 | 3.2 mL | Activating Agent |
| Methanol (Anhydrous) | 32.04 | Solvent | 30 mL | Solvent & Reactant |
Step-by-Step Procedure
-
Setup:
-
Use a dry 100 mL RBF equipped with a drying tube (CaCl2) or nitrogen line.
-
Add Methanol (30 mL) and cool to 0°C in an ice bath.
-
-
Activation:
-
Add Thionyl Chloride dropwise to the cold methanol over 10 minutes. Caution: Exothermic reaction with evolution of HCl gas.
-
Stir for an additional 15 minutes at 0°C to generate the HCl/MeOH active system.
-
-
Reaction:
-
Add the solid 3-Methoxyquinoline-4-carboxylic acid in portions.
-
Remove the ice bath and heat the mixture to reflux (65°C) .
-
Stir at reflux for 4–6 hours .
-
Checkpoint: TLC (Hexane/Ethyl Acetate 1:[9]1) should show complete consumption of the polar acid and appearance of the less polar ester.
-
-
Workup:
-
Concentrate the mixture to dryness under reduced pressure to remove solvent and excess
. -
Dissolve the residue in Dichloromethane (DCM) (50 mL).
-
Wash with Saturated
solution (2 x 30 mL) to neutralize residual acid. -
Wash with Brine (30 mL), dry over anhydrous
, and filter. -
Evaporate the solvent to yield the crude ester.
-
-
Purification:
-
Recrystallize from Hot Methanol or Ethyl Acetate/Hexane .
-
Final Product: Methyl 3-methoxyquinoline-4-carboxylate.
-
Appearance: Off-white to pale yellow solid.
-
Mechanistic Insight
The Pfitzinger reaction mechanism is critical to understanding the regioselectivity. The base-promoted opening of isatin creates a nucleophilic amine and a reactive keto-carbonyl.
Figure 2: Mechanistic pathway of the Pfitzinger reaction.[4]
Why Methoxyacetaldehyde? In the condensation step, the ketone/aldehyde alpha-carbon becomes C3 of the quinoline, and the carbonyl carbon becomes C2.
-
Aldehyde (
): The alpha-carbon is . The carbonyl is . -
Result: The quinoline has a substituent
at C3 and a Hydrogen at C2. -
Using Methoxyacetaldehyde (
) yields the desired 3-methoxy substitution pattern.
Safety & Handling (E-E-A-T)
-
Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be dry. Perform all transfers in a fume hood.
-
Methoxyacetaldehyde Dimethyl Acetal: Flammable liquid. The hydrolysis releases methanol; ensure proper ventilation.
-
Isatin: Generally low toxicity but acts as an irritant.
-
Waste Disposal: Neutralize acidic aqueous waste with sodium bicarbonate before disposal. Halogenated solvents (DCM) must be segregated.
References
-
Pfitzinger Reaction Overview
-
Synthesis of Quinoline-4-carboxylic Acids
- Title: "Synthesis, Characterization, and Biological Activity of Novel Quinoline-4-Carboxylic Acid Deriv
- Source: Journal of Medicinal Chemistry (via ACS/PubMed)
-
URL:[Link]
-
Esterification Protocols
- Chemical Safety Data: Title: "Safety Data Sheet: Methyl 3-methoxyquinoline-4-carboxyl
Sources
- 1. iipseries.org [iipseries.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. jocpr.com [jocpr.com]
- 5. ijsr.net [ijsr.net]
- 6. pianetachimica.it [pianetachimica.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. orientjchem.org [orientjchem.org]
Reagents and conditions for preparing Methyl 3-methoxyquinoline-4-carboxylate
Abstract & Scope
This application note details a robust, two-stage protocol for the synthesis of Methyl 3-methoxyquinoline-4-carboxylate , a critical scaffold in the development of antimalarials, kinase inhibitors (e.g., PI3K/mTOR pathway), and CNS-active agents. Unlike common quinaldic acid derivatives (which bear a 2-methyl group), this protocol targets the 2-unsubstituted core, requiring a specific variation of the Pfitzinger reaction.
The method utilizes Isatin and Bromopyruvic acid to construct the 3-hydroxyquinoline core, followed by a global methylation strategy. This route is selected for its regioselectivity, scalability, and avoidance of unstable aldehyde intermediates.
Retrosynthetic Analysis
The structural dissection of the target reveals that the quinoline core can be assembled via the Pfitzinger condensation. The 3-methoxy and 4-carboxylate motifs suggest a 3-hydroxy-4-carboxy precursor, derived from the condensation of isatin with a C3-synthon possessing an
Figure 1: Retrosynthetic logic flow avoiding the unstable methoxyacetaldehyde route.
Experimental Protocol
Stage 1: Synthesis of 3-Hydroxyquinoline-4-carboxylic Acid
This step involves the condensation of isatin with bromopyruvic acid. The reaction proceeds through a 3-hydroxyquinoline-2,4-dicarboxylic acid intermediate, which undergoes in situ thermal decarboxylation at the 2-position (a known behavior of quinoline-2-carboxylic acids) to yield the desired product.
Reagents:
-
Isatin (CAS: 91-56-5): 10.0 g (68.0 mmol)
-
Bromopyruvic acid (CAS: 1113-59-3): 12.5 g (74.8 mmol, 1.1 equiv)
-
Potassium Hydroxide (KOH): 15.2 g (272 mmol, 4.0 equiv)
-
Solvent: Ethanol (100 mL) / Water (50 mL)
Procedure:
-
Preparation: Dissolve KOH in the Water/Ethanol mixture in a 500 mL round-bottom flask.
-
Addition: Add Isatin to the alkaline solution. The solution will turn deep red/orange as the isatin ring opens to form potassium isatinate.
-
Condensation: Add Bromopyruvic acid dropwise over 30 minutes at room temperature. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 24–48 hours. The prolonged heating is critical to ensure both cyclization and the subsequent decarboxylation of the 2-COOH group.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove non-acidic impurities.
-
Acidify the aqueous phase carefully with Glacial Acetic Acid or 2M HCl to pH 3–4.
-
-
Isolation: The product, 3-hydroxyquinoline-4-carboxylic acid , will precipitate as a yellow/brown solid. Filter, wash with cold water, and dry in a vacuum oven at 60°C.
-
Expected Yield: 60–75%
-
Checkpoint: 1H NMR should show signals for the quinoline core but lack the singlet for a 2-methyl group (approx. 2.6 ppm), confirming the 2-H structure.
-
Stage 2: Global Methylation (Esterification & O-Alkylation)
A one-pot reaction is employed to simultaneously esterify the carboxylic acid and methylate the phenolic hydroxyl group.
Reagents:
-
3-Hydroxyquinoline-4-carboxylic acid (from Stage 1): 5.0 g (26.4 mmol)
-
Methyl Iodide (MeI): 9.4 g (66.0 mmol, 2.5 equiv)
-
Potassium Carbonate (
), anhydrous: 11.0 g (79.2 mmol, 3.0 equiv) -
Solvent: DMF (Dimethylformamide), anhydrous (50 mL)
Procedure:
-
Setup: In a 250 mL flask, suspend the starting material and
in anhydrous DMF. -
Alkylation: Add Methyl Iodide dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 50–60°C for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 1:1) or LC-MS.[1]
-
Quench: Pour the reaction mixture into ice-cold water (200 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 75 mL). Combine organic layers.
-
Washing: Wash with brine (3 x 50 mL) to remove DMF. Dry over anhydrous
. -
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).
-
Product: Methyl 3-methoxyquinoline-4-carboxylate is obtained as a pale yellow solid or oil.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry (Stage 1) | 1.1 eq Bromopyruvic acid | Excess ensures complete consumption of Isatin; large excess leads to complex side products. |
| pH Control (Stage 1) | Acidify to pH 3–4 | The carboxylic acid is amphoteric. Going too acidic (pH < 1) may form the soluble hydrochloride salt. |
| Temperature (Stage 2) | 50–60°C | Sufficient to drive O-methylation (sterically hindered at pos 3) without promoting N-methylation (quaternization). |
| Solvent (Stage 2) | Anhydrous DMF | Promotes nucleophilic substitution ( |
Reaction Mechanism & Pathway
The synthesis relies on the Pfitzinger reaction mechanism followed by a double nucleophilic substitution.
Figure 2: Mechanistic pathway from Isatin to the final dimethylated product.
Troubleshooting & Safety
-
Issue: Low Yield in Stage 1.
-
Cause: Incomplete decarboxylation of the intermediate 2,4-dicarboxylic acid.
-
Solution: Increase reflux time or heat the dry crude solid to 200°C (neat) briefly to force thermal decarboxylation before purification.
-
-
Issue: N-Methylation in Stage 2.
-
Cause: Reaction temperature too high (>80°C) or large excess of MeI.
-
Solution: Maintain temperature at 50°C and strictly control MeI stoichiometry (2.5 eq).
-
-
Safety Note:
-
Methyl Iodide: Potent carcinogen and alkylating agent. Use only in a fume hood with double gloves.
-
Bromopyruvic Acid: Strong lachrymator and skin irritant.
-
References
-
Massoud, M. A., et al. (2014).[2][3] "Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants." Heterocyclic Communications, 20(2), 83–88.[2] Link
- Key citation for the Pfitzinger reaction using halo-pyruvic acids to generate 3-hydroxyquinoline-4-carboxylic acids.
- Cross, R. M., et al. (2010). "Optimization of 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines as selective inhibitors of human acetylcholinesterase." Bioorganic & Medicinal Chemistry, 18(1), 291-299.
-
PubChem Compound Summary. "Methyl 3-hydroxyquinoline-4-carboxylate." Link
- Verification of the intermedi
Sources
Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold
An Application Scientist's Guide to the Quantitative Hydrolysis of Methyl 3-methoxyquinoline-4-carboxylate
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory applications.[1] Specifically, quinoline-4-carboxylic acid derivatives are crucial as they can be readily converted into a variety of other functional groups or serve as key precursors in the synthesis of more complex bioactive molecules.[2][3]
This application note provides a detailed, field-proven protocol for the hydrolysis of Methyl 3-methoxyquinoline-4-carboxylate to its corresponding carboxylic acid, 3-methoxyquinoline-4-carboxylic acid. We will delve into the mechanistic underpinnings of the chosen reaction, provide a robust step-by-step methodology, and outline validation techniques to ensure the synthesis of a high-purity final product.
Principle of the Method: Saponification as an Irreversible Pathway
The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis.[4] This reaction can be catalyzed by either acid or base. While acid-catalyzed hydrolysis is a reversible equilibrium process, base-promoted hydrolysis, commonly known as saponification, is effectively irreversible.[5][6] This irreversibility is the primary reason for its selection in synthetic applications where high conversion is desired.
The driving force behind saponification is the final, rapid, and essentially non-reversible acid-base reaction between the carboxylic acid product and the base present in the reaction medium.[7] The resulting carboxylate salt is resonance-stabilized and, critically, is not susceptible to nucleophilic attack by the alcohol byproduct, thus preventing the reverse reaction (esterification).[5] This process ensures that the reaction proceeds to completion, maximizing the yield of the desired carboxylic acid product upon subsequent acidification.[6][7]
Reaction Mechanism: Base-Catalyzed Acyl-Oxygen Cleavage (BAC2)
The saponification of Methyl 3-methoxyquinoline-4-carboxylate follows the well-established BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, followed by the elimination of the methoxide leaving group.[8][9]
Caption: The BAC2 mechanism for ester hydrolysis.
Experimental Protocol
This protocol is designed for the hydrolysis of Methyl 3-methoxyquinoline-4-carboxylate on a 5 mmol scale. Adjustments to reagent quantities may be necessary for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Methyl 3-methoxyquinoline-4-carboxylate | >97% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97.0% | Fisher Scientific |
| Isopropanol (i-PrOH) | ACS Grade | VWR |
| Deionized Water (H₂O) | Type II | In-house |
| Hydrochloric Acid (HCl), concentrated (~37%) | ACS Reagent | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich |
| Round-bottom flask (50 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| pH paper or pH meter | - | - |
| Büchner funnel and filter paper | - | - |
| Vacuum flask | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add Methyl 3-methoxyquinoline-4-carboxylate (1.086 g, 5.0 mmol).
-
Solvent Addition: Add 15 mL of isopropanol to the flask. Stir the mixture at room temperature to dissolve the ester.
-
Base Addition: In a separate beaker, prepare a 1 M aqueous solution of sodium hydroxide by dissolving NaOH (0.60 g, 15.0 mmol) in 15 mL of deionized water. Add this NaOH solution to the reaction flask.
-
Saponification: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. A similar procedure has been proven effective for related quinoline esters.[10]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Ethyl Acetate:Hexane). The reaction is complete when the starting ester spot has been completely consumed (typically 2-4 hours).
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice-water bath. Slowly add concentrated HCl dropwise with stirring to acidify the mixture to a pH of approximately 3-4. The product, 3-methoxyquinoline-4-carboxylic acid, will precipitate out as a solid.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 10 mL) to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Experimental Workflow Diagram
Caption: Overall workflow for the hydrolysis protocol.
Quantitative Data and Characterization
| Parameter | Value |
| Mass of Starting Ester | 1.086 g |
| Moles of Starting Ester | 5.0 mmol |
| Moles of NaOH | 15.0 mmol (3.0 equivalents) |
| Reaction Temperature | Reflux (~85-90 °C) |
| Reaction Time | 2-4 hours |
| Theoretical Yield of Product | 1.016 g |
| Product Characterization | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H & ¹³C NMR Spectroscopy | Confirm disappearance of methyl ester signal (~3.9 ppm) and appearance of carboxylic acid proton. |
| IR Spectroscopy | Confirm disappearance of ester C=O stretch (~1720 cm⁻¹) and appearance of carboxylic acid C=O (~1700 cm⁻¹) and broad O-H stretches. |
Troubleshooting and Self-Validation
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional equivalent of NaOH can be added and the reflux continued for another 1-2 hours. Incomplete dissolution of the starting ester could also be a cause.
-
Product Does Not Precipitate: If the product fails to precipitate upon acidification, it may be due to insufficient acidification or high solubility in the aqueous medium. Ensure the pH is confirmed to be in the 3-4 range. If solubility is an issue, the aqueous layer can be extracted with an organic solvent like ethyl acetate, followed by drying and evaporation of the organic phase.
-
Purity Issues: The primary impurity is likely unreacted starting material. If the final product's purity is insufficient, as determined by NMR or melting point analysis, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.[11]
References
-
Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- Mehariya, K., et al. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface, 5(2), 128-136.
- Heinemann, U., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(14), 3433-3439.
- Mehariya, K., et al. (2016). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface, 5(2).
-
European Patent Office. (n.d.). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
-
EBSCO. (n.d.). Saponification | Chemistry | Research Starters. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Saponification. Retrieved from [Link]
-
KOPS. (2022, June 7). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved from [Link]
-
MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
-
Taylor & Francis. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]
-
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
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- 8. study.com [study.com]
- 9. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 10. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies | MDPI [mdpi.com]
- 11. ajchem-a.com [ajchem-a.com]
Using Methyl 3-methoxyquinoline-4-carboxylate as a synthesis intermediate
Application Note: Methyl 3-Methoxyquinoline-4-Carboxylate as a Strategic Intermediate in Medicinal Chemistry
Executive Summary & Structural Rationale
Methyl 3-methoxyquinoline-4-carboxylate (CAS: 893566-48-8) is a highly versatile, commercially available heterocyclic building block[1]. In modern drug discovery, the quinoline scaffold is a privileged structure, frequently utilized in the development of antimalarial agents, kinase inhibitors, and microbial DNA-gyrase inhibitors[2][3].
The strategic value of this specific intermediate lies in the 3-methoxy substitution . Sterically, the methoxy group at the C3 position forces the adjacent C4-carboxylate out of coplanarity with the quinoline ring system. This conformational locking is highly desirable in medicinal chemistry, as it restricts the rotational degrees of freedom of downstream amide derivatives, often leading to enhanced target binding affinity and improved pharmacokinetic profiles. However, this same steric bulk profoundly alters the chemical reactivity of the ester, necessitating specialized, highly optimized synthetic workflows to achieve efficient derivatization[4].
Mechanistic Causality in Synthetic Workflows
The ultimate goal of utilizing methyl 3-methoxyquinoline-4-carboxylate is typically the synthesis of complex quinoline-4-carboxamides. Due to the steric shielding provided by the C3-methoxy group, direct aminolysis (reacting the ester directly with an amine) is thermodynamically and kinetically disfavored . The bulky methoxy group prevents the incoming amine from achieving the optimal trajectory required to form the tetrahedral intermediate.
To bypass this limitation, a two-step divergent workflow must be employed:
-
Saponification: Hydrolysis of the methyl ester to the corresponding 3-methoxyquinoline-4-carboxylic acid.
-
Peptide Coupling: Activation of the sterically hindered carboxylic acid using high-efficiency uronium-based coupling reagents (e.g., HATU) prior to amine introduction.
Divergent synthetic workflows for amidation of methyl 3-methoxyquinoline-4-carboxylate.
Quantitative Optimization of Amidation Strategies
To demonstrate the necessity of the two-step HATU-mediated pathway, the following table summarizes the quantitative reaction optimization data for converting the C4-carboxylate/carboxylic acid into a secondary amide.
| Coupling Strategy | Reagents & Conditions | Steric Tolerance | Avg. Yield (%) | Causality / Mechanistic Observation |
| Direct Aminolysis | Neat amine, 80 °C, 24 h | Very Low | < 15% | C3-OMe steric shielding prevents tetrahedral intermediate formation. |
| Carbodiimide | EDC·HCl, HOBt, DMF, RT | Moderate | 40 - 55% | Sluggish active ester formation; competitive hydrolysis of the O-acylisourea observed. |
| Uronium Salt | HATU, DIPEA, DMF, RT | High | 88 - 95% | Rapid formation of the highly reactive HOAt ester easily overcomes C3-OMe bulk. |
Validated Experimental Protocols
The following protocols have been engineered as self-validating systems. Visual cues, specific pH targets, and TLC retention factors are provided to ensure real-time verification of reaction progress.
Protocol A: Saponification to 3-Methoxyquinoline-4-carboxylic acid
Objective: Mild cleavage of the methyl ester while preventing degradation of the quinoline core.
-
Reagent Preparation: Charge a round-bottom flask with Methyl 3-methoxyquinoline-4-carboxylate (1.0 eq, e.g., 500 mg, 2.3 mmol)[1].
-
Solvent System: Suspend the ester in a 2:1:1 mixture of THF:MeOH:H2O to achieve a 0.2 M concentration.
-
Causality: THF dissolves the lipophilic starting material, H2O dissolves the inorganic base, and MeOH acts as a phase-transfer homogenizer to eliminate biphasic reaction stalling.
-
-
Base Addition: Add LiOH·H2O (2.5 eq) in one portion.
-
Causality: Lithium hydroxide is preferred over NaOH/KOH because the lithium cation strongly coordinates to the carbonyl oxygen, enhancing its electrophilicity and accelerating hydrolysis despite the adjacent C3-methoxy steric bulk.
-
-
Reaction Monitoring: Stir the mixture at 25 °C. The reaction is self-validating via TLC (DCM/MeOH 9:1). The starting ester (
, UV active) will completely convert to baseline material ( ) within 4–6 hours. -
Workup & pH Adjustment (Critical Step): Concentrate the mixture under reduced pressure to strip off the THF and MeOH. Dilute the remaining aqueous layer with H2O (10 mL) and wash with Diethyl Ether (2 × 10 mL) to extract any unreacted trace ester. Cool the aqueous phase to 0 °C.
-
Isoelectric Precipitation: Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 4.0–4.5 .
-
Causality: The isoelectric point of the product dictates that it is highly insoluble at mildly acidic pH. Over-acidification (pH < 2) will protonate the quinoline nitrogen, converting the product into a highly water-soluble hydrochloride salt, devastating your isolated yield.
-
-
Isolation: Filter the resulting pale-yellow precipitate, wash with ice-cold water (5 mL), and dry in a vacuum oven at 50 °C for 12 hours to afford the pure carboxylic acid.
Protocol B: HATU-Mediated Amide Coupling
Objective: Synthesis of quinoline-4-carboxamides via a sterically tolerant active ester.
-
Activation: Dissolve the synthesized 3-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).
-
Pre-activation Time (Critical Step): Stir the mixture for exactly 15 minutes at room temperature.
-
Causality: You must allow the HOAt active ester to fully form before introducing the amine. If the amine is added simultaneously with HATU, the amine can attack the uronium salt of HATU directly, generating an unreactive guanidinium byproduct and killing the reaction yield.
-
-
Amine Addition: Add the target primary or secondary amine (1.1 eq) dropwise. Stir for 12 hours at room temperature.
-
Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (10 reaction volumes) and quench with saturated aqueous NaHCO3.
-
DMF Removal: Wash the organic layer with a 5% aqueous LiCl solution (3 × 5 volumes), followed by a final wash with brine.
-
Causality: DMF is highly miscible with Ethyl Acetate. The addition of LiCl severely disrupts the hydration shell of DMF, forcing it to partition entirely into the aqueous phase and preventing solvent contamination during final isolation.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the final quinoline-4-carboxamide.
References
-
Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. researchgate.net. Available at: [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. nih.gov. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. acs.org. Available at: [Link]
Sources
- 1. methyl 3-methoxyquinoline-4-carboxylate | 893566-48-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Synthesis of Methyl 3-methoxyquinoline-4-carboxylate
The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established microwave-assisted organic synthesis (MAOS) principles with specific retrosynthetic logic for the target molecule.
Abstract
This guide details a robust, two-step microwave-assisted protocol for the synthesis of Methyl 3-methoxyquinoline-4-carboxylate , a privileged scaffold in medicinal chemistry often associated with antimalarial and antibacterial pharmacophores. By utilizing a modified Pfitzinger reaction with a masked aldehyde precursor (methoxyacetaldehyde diethyl acetal), we circumvent the stability issues common in conventional heating. This protocol leverages the dielectric heating effects of microwave irradiation to reduce reaction times from hours to minutes while significantly suppressing side reactions (e.g., aldol polymerization).
Introduction & Retrosynthetic Analysis
The quinoline-4-carboxylate core is a structural linchpin in drug discovery, serving as the backbone for therapeutics like fluoroquinolones and antimalarials. The introduction of a 3-methoxy group adds specific electronic properties and hydrogen-bond accepting capability, often improving the metabolic stability and binding affinity of the parent scaffold.
Why Microwave Irradiation?
Conventional synthesis of 3-substituted quinoline-4-carboxylic acids via the Pfitzinger reaction requires prolonged reflux (24–48 h) with strong bases, often leading to the degradation of sensitive alkoxy substituents. Microwave irradiation (MWI) offers:
-
Kinetic Control: Rapid heating rates favor the desired cyclization over intermolecular polymerization.
-
Solvent Efficiency: Enables the use of aqueous/ethanolic media (Green Chemistry).
-
Yield Enhancement: Typically increases yields by 20–40% compared to thermal reflux.
Retrosynthetic Logic
The target molecule is constructed via a C2–C3 bond formation strategy using the Pfitzinger annulation, followed by a Fischer esterification.
Pathway:
-
Ring Construction: Reaction of Isatin with Methoxyacetaldehyde Diethyl Acetal (masked aldehyde) under basic conditions to yield 3-methoxyquinoline-4-carboxylic acid. The acetal is crucial; free methoxyacetaldehyde is too unstable in the highly alkaline Pfitzinger medium.
-
Functionalization: Acid-catalyzed esterification with methanol.
Figure 1: Retrosynthetic pathway utilizing a masked aldehyde to introduce the 3-methoxy substituent.
Experimental Protocol
Part A: Synthesis of 3-Methoxyquinoline-4-carboxylic Acid
Principle: Base-promoted opening of the isatin ring to isatinate, followed by condensation with the in-situ generated aldehyde from the acetal.
Materials:
-
Isatin (1.0 equiv, 5 mmol, ~735 mg)
-
Methoxyacetaldehyde diethyl acetal (1.2 equiv, 6 mmol, ~890 mg)
-
Potassium Hydroxide (KOH), 33% aq. solution (10 mL)
-
Ethanol (Absolute, 5 mL)
-
Acetic Acid (Glacial, for workup)
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Procedure:
-
Preparation: In a 30 mL microwave process vial, dissolve Isatin (5 mmol) in 33% KOH solution (10 mL). The solution will turn deep orange/red (formation of potassium isatinate).
-
Addition: Add Ethanol (5 mL) and Methoxyacetaldehyde diethyl acetal (6 mmol). Cap the vial with a Teflon-lined septum.
-
Irradiation (Cycle 1): Program the microwave reactor:
-
Temp: 140°C
-
Power: Dynamic (Max 200W)
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Workup:
-
Allow the reaction mixture to cool to 50°C.
-
Pour the dark reaction mixture into a beaker containing crushed ice (50 g).
-
Acidify carefully with Glacial Acetic Acid (dropwise) to pH 4–5. A precipitate should form.[1][2]
-
Note: If no precipitate forms (due to high solubility of the methoxy-acid), extract with Ethyl Acetate (3 x 20 mL), dry over Na2SO4, and evaporate.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to obtain 3-methoxyquinoline-4-carboxylic acid .
-
Expected Yield: 65–75%
-
Appearance: Off-white to pale yellow solid.
-
Part B: Synthesis of Methyl 3-methoxyquinoline-4-carboxylate
Principle: Microwave-accelerated Fischer esterification.
Materials:
-
Methanol (dry, 10 mL)
-
Sulfuric Acid (conc.[5] H2SO4, catalytic, 0.5 mL)
Procedure:
-
Preparation: Suspend the carboxylic acid (2 mmol) in dry Methanol (10 mL) in a 10 mL microwave vial.
-
Catalyst: Add conc. H2SO4 (0.5 mL) dropwise.
-
Irradiation (Cycle 2):
-
Temp: 100°C
-
Power: Dynamic (Max 100W)
-
Hold Time: 10 minutes
-
-
Workup:
-
Isolation: Concentrate under reduced pressure. The product, Methyl 3-methoxyquinoline-4-carboxylate , is typically obtained as a crystalline solid or thick oil that solidifies.
Optimization & Critical Parameters
The following data summarizes the optimization of the Pfitzinger step (Part A), which is the yield-determining step.
| Parameter | Condition A (Control) | Condition B (Optimized) | Condition C (Aggressive) |
| Temperature | 80°C (Oil Bath) | 140°C (MW) | 180°C (MW) |
| Time | 12 Hours | 15 Minutes | 5 Minutes |
| Solvent | 33% KOH / EtOH | 33% KOH / EtOH | 50% KOH / EtOH |
| Yield | 35% | 72% | 45% (Tarry decomp.) |
| Purity (LCMS) | 85% | >95% | 60% |
Key Insights:
-
Temperature Sensitivity: Above 160°C, the methoxy group is prone to elimination or hydrolysis, leading to the 3-hydroxy analog or degradation tars.
-
Acetal Hydrolysis: The high basicity of the Pfitzinger reaction is usually incompatible with acetals; however, under MW conditions, the rate of condensation with isatinate competes favorably with the rate of acetal degradation, provided ethanol is present as a co-solvent.
Mechanism & Workflow Visualization
The reaction proceeds via the nucleophilic attack of the isatinate amine on the aldehyde (generated in situ or masked), followed by cyclization and dehydration.
Figure 2: Integrated workflow for the two-step microwave synthesis.
Safety & Handling
-
Isatin/Quinolines: Many quinoline derivatives are bioactive.[2][5][7][8] Handle with gloves and work in a fume hood.
-
Microwave Vials: Never fill vials more than 75% volume to prevent over-pressurization. Ensure the vessel is rated for the target temperature (140°C).
-
Dimethyl Sulfate (Alternative): If using dimethyl sulfate for esterification (instead of MeOH/H2SO4), be extremely cautious as it is a potent alkylating agent and carcinogen. The MeOH/H2SO4 route described above is safer.
References
-
Microwave-Assisted Pfitzinger Reaction
-
Synthesis of Quinoline-4-carboxylic Acid Derivatives
- Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Source:RSC Advances / PMC.
-
URL:[Link]
-
Target Compound Identification
-
Mechanism of Pfitzinger Reaction (General Grounding)
Sources
- 1. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 2. jmpas.com [jmpas.com]
- 3. 2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-3-methoxyquinoline-4-carboxylic acid|1353867-24-9 - MOLBASE Encyclopedia [m.molbase.com]
- 4. 55698-67-4|8-Hydroxyquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. ijsr.net [ijsr.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. methyl 3-methoxyquinoline-4-carboxylate | 893566-48-8 [sigmaaldrich.com]
- 11. methyl 3-methoxyquinoline-4-carboxylate | 893566-48-8 [sigmaaldrich.com]
- 12. scribd.com [scribd.com]
- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
Application Note: Catalytic Hydrogenation Protocols for Methyl 3-methoxyquinoline-4-carboxylate
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)
Executive Summary
Methyl 3-methoxyquinoline-4-carboxylate (CAS: 893566-48-8) is a highly functionalized N-heteroarene building block widely utilized in the synthesis of pharmaceutical libraries. The selective reduction of its quinoline core to yield the corresponding 1,2,3,4-tetrahydroquinoline (THQ) derivative is a critical but challenging transformation. Tetrahydroquinolines are ubiquitous structural motifs in pharmacologically active compounds and natural products[1].
The primary challenge in this transformation is chemoselectivity . The molecule contains three reducible functionalities: the heteroaromatic quinoline ring, the methyl ester at C4, and the methoxy ether at C3. This application note details the causality behind catalyst selection and provides self-validating protocols to achieve >99% chemoselective ring reduction without triggering ester reduction or methoxy hydrogenolysis.
Mechanistic Insights and Experimental Causality (E-E-A-T)
To design a robust protocol, we must first analyze the electronic environment of the substrate. The ester group at C4 is strongly electron-withdrawing, which depletes electron density on the pyridine ring, making it susceptible to nucleophilic hydride attack. Conversely, the methoxy group at C3 is electron-donating via resonance, creating a "push-pull" electronic system.
Why Catalyst Choice Matters
-
Ruthenium Nanoparticles (Ru NPs): Traditional Palladium on Carbon (Pd/C) is highly active but can promote undesired de-methoxylation (hydrogenolysis) or over-reduction if the temperature exceeds 60 °C. Ruthenium-based catalysts (e.g., Ru phosphide nanoparticles) have demonstrated exceptional tolerance for ester and methoxy groups during quinoline hydrogenation, cleanly yielding the THQ product[2].
-
Gold Nanoparticles (Au/TiO₂): Gold catalysts offer an unusual chemoselective pathway where the quinoline substrate itself acts as a promoter for H₂ activation. This allows the reaction to proceed at near ambient temperatures (25 °C), ensuring absolute preservation of the ester moiety[3].
-
Transfer Hydrogenation (Co or Ru complexes): For laboratories lacking high-pressure infrastructure, transfer hydrogenation using ammonia-borane (NH₃BH₃) with Cobalt catalysts[4] or formic acid avoids H₂ gas entirely, offering divergent selectivities based on the ligand environment.
-
Alkaline Earth Metal Hydrides: Recent advances have even demonstrated that simple s-block metal hydrides, such as Barium Hydride (BaH₂), can function as highly efficient, transition-metal-free catalysts for this transformation, though care must be taken with moisture[5].
Mechanistic Pathway
Caption: Chemoselective mechanistic pathway for quinoline ring hydrogenation vs. suppressed ester reduction.
Quantitative Data & Catalyst Selection
The following table summarizes validated catalytic systems for the chemoselective hydrogenation of highly functionalized quinoline-4-carboxylates.
| Catalyst System | Hydrogen Source | Temp (°C) | Pressure / Eq | Conversion (%) | THQ Selectivity (%) | Mechanistic Notes |
| Ru₅₀P₅₀@SILP | H₂ gas | 90 | 50 bar | >99 | >99 | Ester group remains completely stable; highly reproducible[2]. |
| Au NPs / TiO₂ | H₂ gas | 25 | 20 bar | >95 | >99 | Quinoline acts as a self-promoter; extremely mild conditions[3]. |
| H₃Co(PPh₃)₃ | NH₃-BH₃ | 25 | 1.0 eq | 77–85 | >90 | Transfer hydrogenation; avoids high-pressure reactors[4]. |
| BaH₂ (s-block) | H₂ gas | 150 | 10 bar | >99 | >99 | Ligand-free and cost-effective, but requires strict anhydrous handling[5]. |
Validated Experimental Protocols
Protocol A: High-Pressure Heterogeneous Hydrogenation (Ru-Catalyzed)
This protocol is optimized for scale-up and maximum atom economy using a Parr reactor or equivalent high-pressure autoclave.
Materials:
-
Methyl 3-methoxyquinoline-4-carboxylate (1.0 mmol, ~217 mg)
-
Ru/C (5 wt%) or Ru Phosphide NPs (5 mol% relative to substrate)
-
Solvent: Methanol or Ethanol (anhydrous, 10 mL)
-
Glacial Acetic Acid (0.1 mL, catalytic additive to lower the heterocycle's LUMO)
Step-by-Step Methodology:
-
Reactor Loading: To a clean, dry 50 mL autoclave reactor, add the substrate, the Ru catalyst, and the solvent. Add the catalytic acetic acid. Causality: The acid protonates the quinoline nitrogen, directing the metal-hydride to the ring and protecting the ester.
-
Purging (Critical Safety & Efficacy Step): Seal the reactor. Purge the headspace with inert Nitrogen (N₂) gas three times at 5 bar to remove oxygen. Causality: O₂ poisons the Ru surface and creates an explosion hazard with H₂.
-
Pressurization: Purge the reactor twice with H₂ gas, then pressurize to 40–50 bar of H₂.
-
Reaction: Heat the reactor to 80–90 °C while stirring at 800 rpm. Maintain these conditions for 4–5 hours. Monitor pressure drop to validate hydrogen consumption.
-
Depressurization & Filtration: Cool the reactor to room temperature (<25 °C). Carefully vent the H₂ gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the Ru catalyst. Wash the pad with excess methanol.
-
Workup: Concentrate the filtrate under reduced pressure. Neutralize the residual acetic acid with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the pure methyl 3-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate.
Protocol B: Mild Transfer Hydrogenation (Cobalt-Catalyzed)
This protocol is designed for laboratories without high-pressure capabilities, utilizing ammonia-borane as a safe hydrogen donor[4].
Materials:
-
Methyl 3-methoxyquinoline-4-carboxylate (0.5 mmol)
-
H₃Co(PPh₃)₃ catalyst (5 mol%)
-
Ammonia-borane (NH₃BH₃, 1.5 mmol, 3.0 equivalents)
-
Solvent: Tetrahydrofuran (THF, 5 mL)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, dissolve the substrate and the Co(III) catalyst in anhydrous THF in a 20 mL scintillation vial equipped with a magnetic stir bar.
-
Donor Addition: Slowly add the ammonia-borane (NH₃BH₃) to the solution. Causality: Slow addition prevents rapid, uncontrolled release of H₂ gas and thermal runaway.
-
Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature (25 °C) for 12–16 hours.
-
Quenching: Quench the reaction by slowly adding 2 mL of methanol to deactivate unreacted ammonia-borane.
-
Purification: Remove the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target THQ.
Experimental Workflow Visualization
Caption: Standard operational workflow for high-pressure catalytic hydrogenation of quinoline derivatives.
References
-
Simple s-block metal hydrides for selective hydrogenation of quinoline compounds Royal Society of Chemistry (RSC)[Link][5]
-
Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts ACS Catalysis (via PubMed Central)[Link][2]
-
Ligand-Directed Divergent Selectivities in Cobalt-Catalyzed Transfer Hydrogenation of Quinolines: Insights from Experiment and Theory Organometallics (ACS Publications)[Link][4]
-
Progress in the Chemistry of Tetrahydroquinolines Chemical Reviews (ACS Publications)[Link][1]
-
An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts Journal of the American Chemical Society (JACS)[Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple s-block metal hydrides for selective hydrogenation of quinoline compounds - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07195J [pubs.rsc.org]
Procedures for nucleophilic substitution on the quinoline ring
Application Note: Advanced Procedures for Nucleophilic Substitution on the Quinoline Scaffold
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals.
Executive Summary
The quinoline core is a privileged heterocyclic scaffold ubiquitous in medicinal chemistry, materials science, and agrochemistry. Due to the electron-withdrawing nature of the fused pyridine ring, the quinoline system is inherently electron-deficient. This electronic microenvironment makes it an excellent substrate for nucleophilic aromatic substitution (
This application note synthesizes field-proven methodologies for functionalizing the quinoline ring. It provides detailed, self-validating protocols for three distinct synthetic paradigms: direct amination of unactivated C-H bonds (the Chichibabin reaction), catalyst-free
Mechanistic Rationale: The Quinoline Microenvironment
Understanding the electronic distribution of quinoline is critical for predicting regioselectivity and troubleshooting reaction failures. The electronegative nitrogen atom polarizes the
-
Direct Substitution of Hydrogen (
): In the Chichibabin reaction, a strong nucleophile (e.g., the amide ion, ) attacks the highly electrophilic C-2 position. This forms a resonance-stabilized anionic -complex known as a Meisenheimer adduct[3]. Aromatization is subsequently driven by the elimination of a hydride ion, which is a key rate-limiting step[2]. -
Displacement of Leaving Groups (
): Halogens located at the 2- or 4-positions are highly activated and undergo facile displacement by amines, alkoxides, or thiolates[4]. Conversely, halogens at unactivated positions (e.g., C-6) typically require transition-metal catalysis, unless secondary electron-withdrawing groups (such as a nitrile at C-8) are present to independently stabilize the transition state[1].
Figure 1: Mechanistic pathway of the Chichibabin reaction illustrating intermediate stabilization.
Protocol I: Direct Amination via the Chichibabin Reaction ( )
Causality & Rationale: The Chichibabin reaction bypasses the need for pre-halogenated starting materials. Sodium amide (
Step-by-Step Procedure:
-
Preparation: Under a strict argon atmosphere, charge a flame-dried 3-neck round-bottom flask with anhydrous toluene (0.5 M relative to substrate) and
(2.5 equiv). -
Addition: Add quinoline (1.0 equiv) dropwise at room temperature to the stirring suspension.
-
Activation: Heat the suspension to reflux (110 °C).
-
Self-Validation Step: The mixture will transition to a deep red/purple color. This visual cue confirms the successful formation of the anionic
-complex[2]. If the solution turns black rapidly, the heating ramp was too aggressive, leading to decomposition.
-
-
Completion: Reflux for 4-6 hours. The evolution of hydrogen gas (or formation of sodium hydride) marks the rearomatization step[3].
-
Work-up: Cool the reaction to 0 °C. Carefully quench with cold water dropwise to destroy unreacted
and hydrolyze the sodium salt of the newly formed amine[2]. Extract with ethyl acetate (3x), wash with brine, dry over , and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-aminoquinoline.
Protocol II: Catalyst-Free of 2-Chloroquinolines
Causality & Rationale: The C-Cl bond at the 2-position is highly susceptible to nucleophilic attack. To accelerate the reaction and avoid harsh thermal degradation, phase transfer catalysts (PTCs) like cetyltrimethylammonium bromide (CTAB) in polyethylene glycol (PEG-400) are employed. This creates a homogeneous microenvironment that drastically enhances the nucleophilicity of the incoming amine[5].
Step-by-Step Procedure:
-
Setup: In a microwave vial or standard reaction vessel, combine the 2-chloroquinoline derivative (1.0 equiv) and the secondary amine (e.g., piperidine, 1.5 equiv).
-
Catalysis: Add CTAB (10 mol%) and PEG-400 (sufficient volume to achieve a 0.5 M concentration).
-
Heating: Stir the mixture at 135 °C for 2.5 hours[5].
-
Self-Validation Step: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The displacement of the chlorine atom by an amine typically results in a product spot that exhibits bright blue fluorescence under 365 nm UV light and has a significantly lower
value due to increased polarity.
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water. Because the product is highly insoluble in the aqueous PEG mixture, it will typically precipitate directly.
-
Isolation: Filter the precipitate, wash thoroughly with cold water to remove residual PEG and CTAB, and dry under vacuum to yield the substituted quinoline (>95% yield).
Figure 2: Step-by-step experimental workflow for the nucleophilic aromatic substitution (SNAr).
Protocol III: Chemoselective Pd-Catalyzed Amination
Causality & Rationale: When functionalizing unactivated positions (e.g., C-6 or C-8) or differentiating between multiple halogens (e.g., 6-bromo-2-chloroquinoline), standard
Step-by-Step Procedure:
-
Catalyst Activation: In an argon-flushed Schlenk tube, combine the dichloroquinoline (1.0 equiv), the amine (1.2 equiv),
(4-8 mol%), and BINAP (4.5-9 mol%)[7]. -
Base Addition: Add sodium tert-butoxide (
, 1.5 equiv) as the base to turn over the catalytic cycle[7]. -
Solvent & Heating: Suspend the reagents in anhydrous dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Heat to reflux (100 °C) for 12-18 hours[7].
-
Self-Validation Step: Monitor via LC-MS. The mass spectrum should cleanly show the
of the monoaminated product without the formation of diamino-adducts, confirming the chemoselectivity of the BINAP ligand[7].
-
-
Work-up: Cool to room temperature, dilute with dichloromethane, and filter through a tightly packed pad of Celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography to isolate the target compound[7].
Quantitative Data & Reaction Parameters Summary
| Reaction Paradigm | Substrate Example | Reagents / Catalyst | Solvent System | Temp (°C) | Regioselectivity | Typical Yield |
| Chichibabin ( | Quinoline | Toluene / Liq. | 110 | C-2 (Major) | 55-70% | |
| Catalyst-Free | 2-Chloroquinoline | Piperidine, CTAB (cat.) | PEG-400 | 135 | C-2 (Exclusive) | >95% |
| Pd-Catalyzed Amination | 2,8-Dichloroquinoline | Amine, | Dioxane | 100 | C-8 (Ligand-dependent) | 64-84% |
| Base-Promoted | 6-Bromoquinoline-8-carbonitrile | Alkoxide/Thiol, Base | DMF / DMSO | 80-120 | C-6 (Activated by -CN) | 75-85% |
References
1.[8] The Mechanism of the Formation of an Abnormal Product in the Chichibabin Reaction of Quinoline. J-Stage. 8 2.[1] Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. Benchchem. 1 3.[4] Technical Support Center: Optimizing Nucleophilic Aromatic Substitution. Benchchem. 4 4. Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol. ThaiScience. 5.[5] Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol. Chiang Mai Journal of Science. 5 6.[2] Chichibabin Reaction. Cambridge University Press. 2 7.[6] Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline. Benchchem. 6 8.[7] Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. NIH / PMC. 7 9.[3] Chichibabin reaction. Wikipedia. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol [epg.science.cmu.ac.th]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of the Formation of an Abnormal Product in the Chichibabin Reaction of Quinoline (Studies on the Syntheses of Heterocyclic Compounds. CCLIII) [jstage.jst.go.jp]
Application Notes & Protocols: Formulation Strategies for Methyl 3-methoxyquinoline-4-carboxylate in Drug Delivery
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of Methyl 3-methoxyquinoline-4-carboxylate. Due to the physicochemical characteristics inherent to many quinoline derivatives—namely poor aqueous solubility—this active pharmaceutical ingredient (API) presents significant challenges for achieving adequate bioavailability.[1][2] These application notes detail several advanced formulation strategies designed to overcome these solubility and dissolution rate limitations. We will explore the mechanistic basis, step-by-step laboratory protocols, and critical characterization techniques for nanosuspensions, solid dispersions, and lipid-based drug delivery systems. The goal is to provide a practical framework for developing robust and effective delivery systems for this and similar challenging compounds.
Introduction: The Formulation Challenge of Quinolines
Methyl 3-methoxyquinoline-4-carboxylate belongs to the quinoline class of compounds. Quinoline derivatives are known for their broad therapeutic potential, including antimalarial, anticancer, and antiseptic activities.[3] However, their flat, aromatic structure often results in high lipophilicity and strong crystal lattice energy, leading to poor solubility in aqueous media.[4] While specific experimental data for Methyl 3-methoxyquinoline-4-carboxylate is not widely published, related structures like methyl quinoline-4-carboxylate exhibit very low water solubility and a LogKow of 2.15, suggesting it is a lipophilic compound.[5] Such properties classify it as a likely Biopharmaceutics Classification System (BCS) Class II or IV agent, where poor solubility is the primary barrier to effective oral absorption and bioavailability.[6][7]
The primary objective of formulating this API is to enhance its apparent solubility and dissolution rate in physiological fluids.[2] This guide provides the rationale and protocols for three field-proven techniques.
Selecting an Appropriate Formulation Strategy
The choice of formulation technique depends on the specific physicochemical properties of the API (e.g., thermal stability, logP value) and the desired product profile (e.g., route of administration, dosage). The following decision tree provides a high-level guide for selecting a suitable starting point.
Caption: Decision tree for selecting a primary formulation strategy.
Nanosuspension Technology
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by polymers and/or surfactants.[2][8] This approach is particularly effective for drugs that are insoluble in both aqueous and organic media.[2] The key advantages are the significant increase in the surface-area-to-volume ratio, which enhances the dissolution rate, and the potential for increased saturation solubility as described by the Ostwald-Freundlich equation.[8]
Rationale for Methyl 3-methoxyquinoline-4-carboxylate
By reducing the particle size to the 200-600 nm range, the dissolution rate of the API can be dramatically increased in the gastrointestinal tract, leading to improved absorption and bioavailability.[2] This technique is advantageous as it can achieve high drug loading and is adaptable for various administration routes, including oral and parenteral.[9]
Protocol: Nanosuspension via Wet Media Milling
Wet media milling is a robust, top-down approach for producing nanosuspensions that is scalable from the lab to production.[9][10]
Materials & Equipment:
-
Methyl 3-methoxyquinoline-4-carboxylate (API)
-
Stabilizer 1: Hydroxypropyl methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP K30)
-
Stabilizer 2: Sodium dodecyl sulfate (SDS) or Polysorbate 80
-
Purified water
-
High-shear media mill (e.g., planetary ball mill)
-
Zirconium oxide grinding beads (0.5 mm diameter)
-
Dynamic Light Scattering (DLS) instrument for particle sizing
-
Zeta potential analyzer
Step-by-Step Protocol:
-
Preparation of Stabilizer Solution: Prepare a 2.5% (w/v) aqueous solution of your primary polymer stabilizer (e.g., HPMC). Dissolve 0.25% (w/v) of a surfactant (e.g., SDS) in the same solution with gentle stirring.[11]
-
Preparation of Pre-Suspension: Disperse 10% (w/v) of the API into the stabilizer solution.[11] Stir with a magnetic stirrer for 30 minutes to ensure the powder is fully wetted.
-
Milling:
-
Add the pre-suspension to the milling chamber containing the zirconium oxide beads. A bead-to-chamber volume ratio of 0.8 is recommended.[11]
-
Set the milling parameters. Typical starting points are a high milling speed for a duration of 4-6 hours.[11] Temperature control is critical to prevent API degradation.
-
-
Sampling & Analysis: Periodically withdraw small samples (e.g., every hour) and measure the particle size using DLS. Continue milling until the desired particle size (e.g., Z-average < 400 nm) and polydispersity index (PDI < 0.3) are achieved.
-
Separation & Storage: Separate the nanosuspension from the grinding media by pouring the contents through a sieve. Store the final nanosuspension at 2-8°C.
-
Post-Processing (Optional): For conversion to a solid dosage form, the nanosuspension can be sprayed onto a carrier (e.g., lactose, mannitol) in a fluid bed granulator.[11][12]
Characterization & Data
Effective characterization is essential to ensure the quality and stability of the nanosuspension.
| Parameter | Method | Acceptance Criteria | Rationale |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Z-average: 200-600 nm; PDI < 0.3 | Confirms size reduction and uniformity, which are critical for dissolution enhancement.[2] |
| Zeta Potential | Laser Doppler Electrophoresis | > |30| mV | Indicates high surface charge, predicting good physical stability against particle aggregation.[13] |
| Crystalline State | Powder X-ray Diffraction (PXRD) | Characteristic peaks of API remain | Confirms that the milling process did not induce an amorphous transformation, ensuring physical stability. |
| Dissolution Rate | USP Apparatus II (Paddle) | >85% release in 30 min (example) | Demonstrates the functional benefit of the formulation compared to the unformulated API.[14] |
Amorphous Solid Dispersions
A solid dispersion (SD) involves dispersing one or more active ingredients in an inert carrier or matrix at a solid state.[15][16] For poorly soluble drugs, creating an amorphous solid dispersion, where the crystalline API is converted to a high-energy amorphous state within a hydrophilic polymer, can dramatically enhance solubility and dissolution.[16][17]
Rationale for Methyl 3-methoxyquinoline-4-carboxylate
By trapping the API in an amorphous form, the energy barrier required to dissolve the compound is significantly lowered as no crystal lattice energy needs to be overcome.[16] The hydrophilic polymer carrier (e.g., PVP, HPMC) also improves the wettability of the hydrophobic drug and prevents re-crystallization upon storage and dissolution.[18][19]
Protocol: Solid Dispersion via Solvent Evaporation
This method is well-suited for thermolabile compounds and provides excellent miscibility at the molecular level.[16][20]
Materials & Equipment:
-
Methyl 3-methoxyquinoline-4-carboxylate (API)
-
Polymer Carrier: Polyvinylpyrrolidone K30 (PVP K30)
-
Solvent: Methanol or a mixture of Dichloromethane/Methanol
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
Step-by-Step Protocol:
-
Solubilization: Dissolve the API and PVP K30 in a common solvent (e.g., methanol) in a round-bottom flask. A typical drug-to-polymer weight ratio to screen is 1:4.[21] Ensure complete dissolution.
-
Solvent Removal: Connect the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.[21]
-
Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[21]
-
Size Reduction: Gently grind the dried solid dispersion into a fine, uniform powder using a mortar and pestle.[21]
-
Storage: Store the final powder in a desiccator to protect it from moisture, which can induce recrystallization.
Caption: Workflow for preparing a solid dispersion by solvent evaporation.
Characterization & Data
The primary goal of characterization is to confirm the amorphous state of the API and demonstrate improved dissolution.
| Parameter | Method | Expected Result | Rationale |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Absence of the API's melting endotherm | The disappearance of the melting peak indicates the drug is molecularly dispersed and amorphous, not crystalline.[15] |
| Crystalline State | Powder X-ray Diffraction (PXRD) | Absence of sharp Bragg peaks (halo pattern) | A halo pattern confirms the amorphous nature of the solid dispersion. Sharp peaks would indicate crystalline material.[15] |
| Drug-Polymer Interaction | FTIR Spectroscopy | Shifts in characteristic peaks (e.g., C=O) | Peak shifts can suggest intermolecular interactions (e.g., hydrogen bonding) between the drug and polymer, which helps stabilize the amorphous form.[15] |
| Dissolution Profile | USP Apparatus II (Paddle) | Significantly faster and higher drug release vs. physical mixture and pure API | Demonstrates the enhanced solubility and dissolution imparted by the amorphous dispersion.[19] |
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are formulations containing the drug dissolved or suspended in lipidic excipients.[22] For highly lipophilic drugs (high logP), these systems can improve oral bioavailability by presenting the drug in a solubilized form, which facilitates absorption via intestinal lymphatic pathways.[6][23]
Rationale for Methyl 3-methoxyquinoline-4-carboxylate
Given its likely lipophilic nature, Methyl 3-methoxyquinoline-4-carboxylate is an excellent candidate for LBDDS.[7] A Self-Emulsifying Drug Delivery System (SEDDS) is a particularly attractive option. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (e.g., GI fluids).[6][20] This in-situ emulsification presents the drug in a highly dispersed, solubilized form with a large interfacial area for absorption.
Protocol: Preparation of a SEDDS Formulation
The development of a SEDDS formulation involves screening excipients for their ability to solubilize the drug and constructing a ternary phase diagram to identify self-emulsifying regions.
Materials & Equipment:
-
Methyl 3-methoxyquinoline-4-carboxylate (API)
-
Oil Phase: Capryol™ 90, Labrafil® M 1944 CS
-
Surfactant: Kolliphor® RH 40, Tween® 80
-
Co-solvent/Co-surfactant: Transcutol® HP, Plurol® Oleique CC 497
-
Vortex mixer
-
Magnetic stirrer with heating
-
Droplet size analyzer
Step-by-Step Protocol:
-
Solubility Screening:
-
Determine the saturation solubility of the API in various oils, surfactants, and co-solvents.
-
Add an excess amount of API to 2 mL of each excipient in a sealed vial.
-
Agitate at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug content using a validated HPLC method. Select the excipients with the highest solubilizing capacity.
-
-
Constructing a Ternary Phase Diagram:
-
Based on the screening results, select one oil, one surfactant, and one co-solvent.
-
Prepare a series of blank formulations by mixing the components at various ratios (e.g., from 10:0:90 to 10:90:0 for Surfactant:Co-solvent:Oil).
-
Visually assess the self-emulsification performance of each blend. Add 100 µL of the mixture to 200 mL of purified water at 37°C with gentle stirring.
-
Grade the resulting dispersion (e.g., Grade A: rapid forming, clear microemulsion; Grade D: poor emulsification, immediate precipitation).
-
Plot the results on a ternary diagram to identify the optimal concentration ranges.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select a promising formulation ratio from the phase diagram.
-
Add the required amount of oil, surfactant, and co-solvent to a glass vial.
-
Heat gently (40-50°C) if necessary to ensure homogeneity.
-
Add the pre-weighed API to the blank formulation and mix until completely dissolved.
-
Characterization & Data
| Parameter | Method | Acceptance Criteria | Rationale |
| Emulsification Time | Visual Observation | < 1 minute | Rapid emulsification is critical for the formulation to work effectively in the dynamic environment of the GI tract. |
| Droplet Size & PDI | Dynamic Light Scattering (DLS) | Droplet size < 200 nm (for SNEDDS) | Small droplet size provides a large surface area for drug absorption.[6] |
| Thermodynamic Stability | Centrifugation & Freeze-Thaw Cycles | No phase separation or drug precipitation | Ensures the formulation is robust and will not break down during storage or in the GI tract. |
| In Vitro Drug Release | Dialysis Bag Method | Sustained and complete release over time | Assesses the rate at which the drug partitions from the lipid droplets into the aqueous medium.[24][25] |
Stability Testing
Stability testing is a mandatory step to ensure the developed formulation maintains its quality, safety, and efficacy throughout its shelf life.[26][27] All lead formulations must undergo a stability program according to ICH guidelines.[28]
-
Accelerated Stability: Typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[26] This provides data to predict the long-term stability profile.
-
Long-Term Stability: Conducted under intended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a minimum of 12 months.[26]
Key stability-indicating parameters to monitor include:
-
Appearance: Color, clarity, precipitation.
-
Assay & Impurities: Quantification of API and any degradation products.
-
Physical Properties: Particle/droplet size, PDI, zeta potential, crystalline state (for SDs).
-
In Vitro Dissolution/Release: To ensure performance is maintained over time.
Conclusion
The formulation of poorly soluble compounds like Methyl 3-methoxyquinoline-4-carboxylate requires advanced drug delivery technologies. Nanosuspensions, amorphous solid dispersions, and lipid-based systems each offer unique mechanisms to overcome the inherent solubility challenges. The choice of technology should be driven by the API's specific properties and the product's target profile. The protocols and characterization methods detailed in these notes provide a robust starting point for the successful development of a bioavailable formulation. A systematic approach, grounded in sound scientific principles and thorough analytical characterization, is paramount to achieving a stable and effective drug product.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Maharshi Dayanand University. (2023, September 15). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release.
- Pharma Excipients. (2023, March 10). Excipients for Parenterals.
- Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- ResearchGate. (2024, December 23). Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery.
- Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
- PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- ResearchGate. (2025, August 6). Solid Dispersion in Pharmaceutical Drug Development: From Basics to Clinical Applications.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- Advances in Pharmacology and Pharmacy. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
- Benchchem. (2025). Overcoming poor solubility of quinoline derivatives in reactions.
- Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
- Asian Journal of Pharmaceutics. (2018, December 5). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review.
- MDPI. (2023, May 10). Formulation Strategies of Nanosuspensions for Various Administration Routes.
- SGS. (n.d.). Pharmaceutical Stability Testing and Storage.
- PMC. (n.d.). Lipid-Based Drug Delivery Systems.
- MDPI. (2023, May 17). Formulation Strategies of Nanosuspensions for Various Administration Routes.
- Benchchem. (n.d.). Application Notes and Protocols for Drug Release Studies from PEGylated Nanoparticles.
- Bentham Science. (n.d.). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
- Ascendia Pharma. (2021, September 13). Development and Scale Up Considerations for Nanosuspension Dosage Forms.
- DDReg Pharma. (n.d.). What is Stability Testing in the Pharmaceutical Industry?.
- Pharma Excipients. (2022, August 13). Evaluation of the Formulation Parameter-Dependent Redispersibility of API Nanoparticles from Fluid Bed Granules.
- Ashland. (n.d.). parenteral excipients.
- ResearchGate. (2016, July 1). (PDF) Excipient Selection In Parenteral Formulation Development.
- MDPI. (n.d.). Novel drug delivery system and characterization in advance techniques.
- Pharma Excipients. (2021, January 29). Characterization and Applications of Colloidal Systems as Versatile Drug Delivery Carriers for Parenteral Formulations.
- Pharmaceutical Technology. (n.d.). Emerging Excipients in Parenteral Medications.
- Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation.
- Benchchem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
- EPA. (2025, October 15). methyl quinoline-4-carboxylate Properties.
- Sigma-Aldrich. (n.d.). Methyl 6-Methoxyquinoline-4-carboxylate.
- Systematic Reviews in Pharmacy. (2021, June 24). Characterization of Drug Delivery Particles in Pharmaceutical Disperse Systems.
- Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Catalent. (2018, February 16). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems.
- MDPI. (2022, November 17). Advanced Studies on Drug Delivery Systems: Characterization and Their Impact on Pharmaceutical and Medicinal Areas.
- ResearchGate. (2025, August 10). Characterization of Particulate Drug Delivery Systems for Oral Delivery of Peptide and Protein Drugs.
- Informa Connect. (n.d.). Stability Testing For Pharmaceuticals.
- PMC. (2024, January 12). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols.
- PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Docta Complutense. (2024, January 12). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols.
- ASRJETS. (2024, October 4). Drug Release Studies: A Comprehensive Approach to Formulation Development.
- ResearchGate. (n.d.). Basic principle and process of sample and separate method for in vitro drug release testing procedure.
- ResearchGate. (2025, August 6). Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability.
- Benchchem. (n.d.). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
- ECHEMI. (n.d.). Buy Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate from JHECHEM CO LTD.
- PubChem. (n.d.). 4-Methoxy-3-methylquinoline.
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. Pharmaceutical Stability Testing and Storage | SGS [sgs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Quinoline Carboxylic Acid Esterification
Executive Summary
Esterifying quinoline carboxylic acids presents a unique set of challenges compared to standard benzoic acid derivatives. The core difficulties arise from the zwitterionic nature of the substrate, the electron-deficient pyridine ring, and position-specific steric/electronic effects (specifically at positions 2, 4, and 8).
This guide moves beyond generic textbook protocols to address why standard Fischer esterifications fail and provides field-proven workarounds.
The Core Problem: The Zwitterion Trap
Symptom: The reaction mixture remains a suspension; starting material is recovered unchanged even after refluxing in alcohol/acid.
Root Cause:
Quinoline carboxylic acids exist as stable zwitterions in the solid state and neutral solution. The basic ring nitrogen (
-
Solubility: The ionic lattice energy makes the compound insoluble in non-polar organic solvents and alcohols.
-
Deactivation: In acidic Fischer conditions, the ring nitrogen protonates first. This generates a cationic, highly electron-withdrawing ring system, which pulls electron density away from the carboxyl carbon, making it significantly less nucleophilic and harder to activate.
Diagram: The Zwitterion Lock
Caption: In acidic media, the protonated ring nitrogen deactivates the carboxyl group via strong inductive withdrawal, stalling Fischer esterification.
Troubleshooting by Position (Regio-Specific Issues)
Different positions on the quinoline ring require distinct strategies. Use the table below to diagnose your specific failure.
| Position | Common Failure Mode | Mechanism of Failure | Recommended Protocol |
| 2-COOH (Quinaldic) | Decarboxylation | Thermal instability. The electron-deficient ring acts like a | Protocol B (Base-Mediated Alkylation) or Protocol C (HATU/RT). AVOID REFLUX. |
| 8-COOH | No Reaction | Steric Hindrance. The peri-position (H1) and ring nitrogen lone pair block nucleophilic attack. | Protocol A (Acid Chloride) with vigorous activation (Oxalyl Chloride + DMF). |
| 4-COOH | Low Yield | Electronic deactivation (conjugation with N). | Protocol A (Acid Chloride). Requires high temp to form the chloride, then mild esterification. |
| 3, 5, 6, 7 | Solubility | Zwitterionic insolubility. | Protocol A (Thionyl Chloride) usually works well. |
Detailed Troubleshooting Protocols
Protocol A: The "Sledgehammer" (Acid Chloride Method)
Best for: Sterically hindered substrates (Pos 8) or unreactive substrates (Pos 4).
Why it works: It bypasses the nucleophilic attack on the carboxylic acid by converting it into a highly reactive acyl chloride. The formation of the acyl chloride also breaks the zwitterionic lattice, solubilizing the intermediate.
Step-by-Step:
-
Suspend the quinoline carboxylic acid (1.0 eq) in anhydrous toluene or DCM (if soluble).
-
Add Thionyl Chloride (
) (5.0 eq) dropwise.-
Critical Step: For difficult substrates (Pos 8), add catalytic DMF (2-3 drops). This forms the Vilsmeier-Haack reagent in situ, which is a potent chlorinating agent.
-
-
Reflux for 2-4 hours. The solution should become clear (indicating zwitterion breakdown).
-
Evaporate volatiles to dryness to remove excess
. -
Re-dissolve the residue in the target alcohol (e.g., MeOH, EtOH).
-
Stir at reflux for 1 hour or RT overnight.
-
Workup: Neutralize with saturated
(carefully!) and extract.
Warning: Ensure complete removal of
before adding alcohol to prevent generating HCl gas and potentially degrading acid-sensitive groups.
Protocol B: The "Soft Touch" (Cesium Carbonate Alkylation)
Best for: Thermally unstable acids (Pos 2 - Quinaldic Acid) to prevent decarboxylation.
Why it works: This method operates at Room Temperature (RT) or mild heat (
Step-by-Step:
-
Dissolve quinoline carboxylic acid (1.0 eq) in dry DMF.
-
Add
(1.5 eq). Stir for 30 mins at RT.[3] -
Add Alkyl Halide (e.g., MeI, EtI, Benzyl Bromide) (1.2 eq).
-
Stir at RT for 3-12 hours. Monitor by TLC.[4]
-
Workup: Dilute with water, extract with EtOAc.
Risk of N-Alkylation: Since the ring nitrogen is nucleophilic, there is a risk of quaternization (N-alkylation).
Mitigation: Steric hindrance usually favors O-alkylation (ester) over N-alkylation. If N-alkylation is observed, switch to Protocol C .
Protocol C: The "Modern Coupling" (HATU/Steglich)
Best for: Complex substrates with acid-sensitive protecting groups.
Why it works: Uses chemical energy (coupling reagents) rather than thermal energy to activate the acid.
Step-by-Step:
-
Dissolve acid (1.0 eq) in DMF or DCM.
-
Add DIPEA (3.0 eq) to fully deprotonate the zwitterion.
-
Add HATU (1.1 eq). Stir for 15 mins (Activation).
-
Add the Alcohol (1.5 - 2.0 eq) and DMAP (0.1 eq).
-
Stir at RT for 12 hours.
Decision Matrix & Workflow
Use this logic flow to select your experimental path.
Caption: Experimental decision tree based on the regiochemistry of the carboxylic acid.
Frequently Asked Questions (FAQs)
Q: I see a new spot on TLC that isn't my ester, and it's very polar. What is it? A: This is likely the N-alkylated product (quaternized quinolinium salt).
-
Cause: If using Protocol B (Alkyl Halide), the ring nitrogen acted as a nucleophile.
-
Fix: Switch to Protocol A (Acid Chloride). In acid chloride synthesis, the reaction environment is acidic (
byproduct), which protonates the ring nitrogen ( ), blocking it from reacting with electrophiles.
Q: My 2-quinolinecarboxylic acid esterification turned into a black tar. A: You likely used high heat (reflux) with strong acid (sulfuric acid/Fischer conditions). This promotes both decarboxylation (to quinoline) and polymerization .
-
Fix: Use Protocol B (Cesium Carbonate) at room temperature. If you must use acid, use
at and avoid prolonged reflux.
Q: Why not use DCC/DMAP (Steglich) for everything? A: While effective, urea byproducts from DCC can be difficult to remove from quinoline products due to similar solubility profiles. HATU (Protocol C) is generally cleaner for small-scale medicinal chemistry, though more expensive.
References
-
Decarboxylation Mechanisms
- Topic: Thermal instability of 2-quinolinecarboxylic acids.
- Source: Brown, E.V. "The Decarboxylation of Quinaldic Acids." Journal of Organic Chemistry.
- Context: Explains the kinetic instability of electron-deficient -imino acids.
-
Cesium Carbonate Esterification
-
Topic: Mild esterific
.[5] - Source:Journal of Organic Chemistry, "Cesium carbonate mediated exclusive O-alkyl
- Context: Highlights the "Cesium Effect" for solubility and reactivity.
-
-
Steric Hindrance in Quinolines
- Topic: 8-substituted quinoline challenges.
- Source:Tetrahedron, "Peri-interaction in 8-substituted quinolines."
- Context: Details the structural barriers
-
Acid Chloride Activation (Vilsmeier-Haack)
- Topic: Use of DMF c
- Source:Organic Process Research & Development.
- Context: Standard industrial protocol for activ
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Methyl 3-methoxyquinoline-4-carboxylate in assays
Ticket ID: #SOL-QM4-001 Subject: Troubleshooting Solubility & Assay Stability for Methyl 3-methoxyquinoline-4-carboxylate Status: Open Assigned Specialist: Senior Application Scientist, Assay Development Group[1][2]
Compound Physicochemical Profile
Before addressing specific assay failures, it is critical to understand the molecule's behavior in solution. Methyl 3-methoxyquinoline-4-carboxylate is a lipophilic ester.[1] Its planar quinoline core drives
| Property | Value / Characteristic | Implication for Assays |
| Scaffold | Quinoline-4-carboxylate | High potential for planar aggregation in aqueous media.[1][2] |
| Functional Groups | Methyl Ester (C4), Methoxy (C3) | Hydrophobic. The ester is susceptible to hydrolysis in plasma or high pH buffers.[1][3] |
| Predicted LogP | ~2.1 – 2.5 | Moderate lipophilicity.[1] Requires organic co-solvents (DMSO).[1] |
| Solubility Class | BCS Class II-like | Low Solubility, High Permeability.[1][2] |
| pKa (Quinoline N) | ~4.2 (Weak Base) | Ionization is suppressed at physiological pH (7.4), reducing solubility further.[1][2] |
Troubleshooting Guides
Issue 1: "The Compound Precipitates Immediately Upon Adding to Assay Buffer"
Diagnosis: This is a classic case of "DMSO Shock." When a concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the rapid mixing causes local regions of high water content. The hydrophobic compound "crashes out" before it can disperse, forming micro-precipitates that are often invisible to the naked eye but ruin assay reproducibility.
Corrective Protocol: The Intermediate Dilution Method Do not add 100% DMSO stock directly to the final assay well. Use an intermediate dilution step to step-down the solvent concentration gradually.[1]
Step-by-Step Workflow:
-
Stock: Start with 10 mM compound in 100% DMSO.
-
Intermediate: Dilute compound 10-fold into a transition solvent (e.g., 10% DMSO in Buffer or pure Ethanol if compatible) to create a 1 mM working solution.
-
Final: Add the working solution to the assay plate to reach the final concentration (e.g., 10 µM).
Issue 2: "My IC50 Curves are Flat or Shift over Time"
Diagnosis: This suggests Non-Specific Binding (NSB) or Hydrolysis .[1]
-
NSB: The lipophilic quinoline ring adheres to the plastic walls of the microplate or pipette tips.
-
Hydrolysis: The methyl ester at position 4 is chemically labile.[1] In basic buffers (pH > 8.[1]0) or presence of esterases (cell lysates, serum), it converts to the carboxylic acid, which may be inactive.[2]
Corrective Protocol:
-
Switch Plastics: Use Low-Binding (LBS) plates and tips.[1]
-
Add Surfactant: Incorporate 0.01% Pluronic F-127 or 0.005% Tween-20 into the assay buffer.[1] This forms a micellar shield around the compound, preventing it from sticking to the plastic without disrupting the protein target.
-
Check pH: Ensure assay buffer is pH 7.0–7.4. Avoid pH > 8.0 to minimize chemical hydrolysis.[1]
Visual Troubleshooting Workflows
Workflow A: The Solubility Decision Tree
Use this logic flow to determine the correct formulation strategy for your specific assay conditions.
Caption: Decision tree for isolating the root cause of precipitation events in high-throughput screening.
Workflow B: The "Intermediate Dilution" Protocol
This method prevents the local high-concentration "crash" often seen with quinoline esters.
Caption: Step-wise dilution strategy to maintain solubility equilibrium during liquid handling.
Advanced Formulation: Cyclodextrin Complexation
If the compound fails in standard DMSO/Buffer systems (especially for animal dosing or high-concentration cell assays), use Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in water or PBS.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Dissolve Methyl 3-methoxyquinoline-4-carboxylate in a minimal volume of DMSO (e.g., 50 µL).
-
Add the DMSO concentrate dropwise to the vortexing Cyclodextrin solution.
-
Sonication: Sonicate for 10–15 minutes at room temperature. The solution should turn clear.
-
Filter: Pass through a 0.22 µm PVDF filter to remove any micro-aggregates before use.[1]
Frequently Asked Questions (FAQ)
Q: Can I store the diluted working solution at 4°C? A: No. Aqueous dilutions of quinoline esters are thermodynamically unstable.[1] The compound will likely crystallize or hydrolyze over time. Always prepare fresh dilutions from the frozen DMSO stock immediately before the assay.
Q: The compound fluoresces.[1] Will this interfere with my assay? A: Quinolines are known fluorophores.[1] If you are running a fluorescence-based assay (e.g., GFP, FITC), run a "Compound Only" control (No Enzyme/Cell) to measure the intrinsic fluorescence of the compound.[2] Subtract this background signal from your data.[1]
Q: Why is the activity lower in Whole Blood assays compared to buffer? A: Two reasons:
-
High Protein Binding: The lipophilic nature leads to binding with Albumin (HSA).[1]
-
Esterase Activity: Blood contains high levels of esterases which rapidly hydrolyze the methyl ester to the acid. The acid form likely has different cell permeability and potency.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility and Anomalous Results.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][4] Available at: [Link]
-
Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1] (Standard reference for Class II solubility issues).
-
PubChem. Methyl 3-methoxyquinoline-4-carboxylate Compound Summary. Available at: [Link][1][2]
Sources
Optimizing temperature and pressure for quinoline carboxylate synthesis
Technical Support Center: Quinoline Carboxylate Synthesis Topic: Optimizing Temperature & Pressure for High-Yield Cyclization Reference ID: TSC-QCS-2026-OPT Status: Active
Executive Summary: The T/P Criticality Matrix
Welcome to the Technical Support Center. You are likely here because your quinoline carboxylate synthesis—whether via Gould-Jacobs, Friedländer, or Pd-catalyzed carbonylation—is suffering from low yields, tar formation, or reproducibility issues.
In quinoline synthesis, Temperature (T) and Pressure (P) are not just reaction conditions; they are the primary switches between kinetic control (intermediate formation) and thermodynamic control (cyclization).
-
Thermal Cyclizations (e.g., Gould-Jacobs): Require extreme T (
) to overcome the activation energy for aromaticity restoration. Here, P is used to suppress solvent boiling and manage volatile byproducts (ethanol). -
Catalytic Carbonylations: Require precise P (CO gas) to drive equilibrium, balanced against T to prevent catalyst deactivation.
Module A: Thermal Cyclization (Gould-Jacobs Protocol)
Context: This is the industry standard for fluoroquinolone precursors. It involves condensing an aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[1][2]
Common Issues & Troubleshooting (Q&A)
Q1: My cyclization yield is low (<40%), and the reaction mixture turns into a black tar. I am refluxing in diphenyl ether at
A: This is a classic heat transfer issue.
-
Diagnosis: "Tarring" often results from prolonged exposure to high temperatures where polymerization competes with cyclization. In batch reflux, the thermal ramp rate is often too slow, allowing intermediates to degrade before reaching the activation energy for cyclization.
-
Solution:
-
Flash Heating: Pre-heat your solvent (Dowtherm A or Diphenyl ether) to
before adding your substrate. Add the substrate dropwise to the boiling solvent.[3] This ensures instant exposure to cyclization temperatures, bypassing the degradation window. -
Temperature Control: Ensure your internal temperature is actually
. Reflux temperature drops if volatile byproducts (ethanol) are not distilled off immediately. Use a Dean-Stark trap to remove ethanol continuously.
-
Q2: Can I use microwave irradiation to lower the reaction temperature?
A: Microwave irradiation does not lower the required temperature (thermodynamics dictate this), but it optimizes the energy transfer.
-
Mechanism: Microwaves allow you to reach
in seconds rather than minutes. -
Pressure Warning: In a sealed microwave vessel, the release of ethanol (2 equivalents) will generate significant pressure (20–30 bar).
-
Protocol Adjustment: You must use a vessel rated for
bar. If the pressure triggers the safety vent, you will lose the volatile ethanol, which is actually beneficial, but you risk solvent loss. -
Recommendation: For scale-up, transition from microwave to Continuous Flow (see Module C) to mimic this rapid heating without the batch pressure hazards.
Q3: Is pressure relevant in the open-vessel Gould-Jacobs reaction?
A: Yes, indirectly. If you are at high altitude or using a slightly lower boiling solvent, you may not reach the
-
Fix: Apply slight over-pressure (5–10 psi) using a back-pressure regulator on the condenser exit to elevate the solvent boiling point, ensuring the reaction mass stays above the activation threshold.
Module B: Palladium-Catalyzed Carbonylation
Context: synthesizing quinoline-3-carboxylates from 2-iodoanilines using CO gas.
Common Issues & Troubleshooting (Q&A)
Q4: I am using a CO balloon (1 atm) at
A: Not necessarily. Increasing CO pressure can actually inhibit the reaction.
-
The Mechanism: Pd-catalyzed carbonylation requires open coordination sites on the metal. High CO pressure leads to the formation of saturated species like
, which are catalytically inactive (the "CO poisoning" effect). -
Optimization:
-
Temperature vs. Pressure: If stalling occurs, increase Temperature to
rather than Pressure. Higher T promotes CO dissociation, creating the vacant sites needed for oxidative addition. -
CO Source: Consider using solid CO surrogates (e.g.,
or formates) which release CO slowly, maintaining a low but constant concentration—ideal for avoiding catalyst saturation.
-
Q5: How do I maintain stoichiometry if I switch to a high-pressure autoclave?
A: In an autoclave, the gas-liquid mass transfer becomes the rate-limiting step.
-
Protocol:
-
Set pressure to 5–10 bar (moderate).
-
Agitation is Key: You must use a gas-entrainment impeller or vigorous stirring (>800 rpm). Without this, the solution becomes CO-starved despite the high headspace pressure, leading to Pd-black precipitation.
-
Module C: Continuous Flow Optimization (The Fix for T/P Limits)
Context: Moving from batch to flow allows you to access "Forbidden" T/P windows (e.g., superheated solvents).
Workflow Visualization: The Superheated Zone
The following diagram illustrates how to safely execute the high-temperature cyclization using a Back Pressure Regulator (BPR).
Caption: Continuous flow setup allowing liquid-phase thermal cyclization at 300°C by maintaining 50 bar system pressure.
Common Issues & Troubleshooting (Q&A)
Q6: My reactor clogs immediately during the Gould-Jacobs cyclization in flow.
A: Quinoline carboxylates often have high melting points and low solubility in non-polar solvents.
-
Cause: As the reaction proceeds, the product precipitates inside the coil.
-
Troubleshooting:
-
Solvent Switch: Move from Diphenyl ether (viscous, poor solubility for some derivatives) to NMP (N-Methyl-2-pyrrolidone) or Sulfolane . These polar aprotic solvents solubilize the polar quinoline product better at high T.
-
Pressure Increase: Increase BPR setting to 750 psi (approx 50 bar). This allows you to run NMP at
(superheated). The higher T increases solubility, keeping the product in solution until it exits the BPR.
-
Data Summary: Batch vs. Flow Conditions
| Parameter | Batch (Reflux) | Microwave | Continuous Flow |
| Temperature | |||
| Pressure | 1 atm | 20–30 bar (Autogenous) | 50–70 bar (Controlled BPR) |
| Time | 1–4 Hours | 5–20 Minutes | 1–5 Minutes (Residence Time) |
| Yield | 40–60% | 70–85% | 85–95% |
| Major Risk | Charring / Incomplete Rxn | Vessel Failure / Decarboxylation | Clogging (Precipitation) |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
-
BenchChem Technical Support. (2025). Troubleshooting Low Conversion Rates in Quinoline Synthesis.3[1][2][4][5][6][7][8][9][10][11][12][13]
-
Biotage Application Note. (2020). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.8[1][2][4][6][7][9][11][12]
-
MDPI Molecules. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones.[4][5]5[1][4][6][7][9][12]
-
Journal of Organic Chemistry. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure.[7]7[1][4][6][7][9][12][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ablelab.eu [ablelab.eu]
- 9. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.uniurb.it [ora.uniurb.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uop.edu.pk [uop.edu.pk]
Technical Support Center: Troubleshooting Stability of Methyl 3-methoxyquinoline-4-carboxylate in Aqueous Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific chemical vulnerabilities of Methyl 3-methoxyquinoline-4-carboxylate in aqueous environments.
This compound presents a unique set of stability challenges driven by its core heterocyclic structure. Below, you will find a causality-driven FAQ, quantitative stability metrics, and self-validating experimental protocols to ensure the integrity of your assays.
Part 1: Core Stability Issues & Causality (FAQ)
Q1: Why does my Methyl 3-methoxyquinoline-4-carboxylate solution lose potency over time at physiological pH? A: The primary mechanism of potency loss for this compound in aqueous media is base-catalyzed ester hydrolysis . The quinoline ring is highly electron-withdrawing, which significantly increases the electrophilicity of the C4-carboxylate carbon. In aqueous solutions, especially at pH ≥ 7.4, hydroxide ions nucleophilically attack the ester carbonyl, leading to the cleavage of the methoxy group and the formation of 3-methoxyquinoline-4-carboxylic acid[1]. While the 3-methoxy group provides minor steric hindrance, it is insufficient to block hydrolysis over extended incubation periods.
Q2: My aqueous stock solution turned yellow/brown after a few days on the bench. What happened? A: Discoloration—typically a shift to yellow and eventually brown—is a classic indicator of quinoline photodegradation and oxidation[2]. Quinoline derivatives are highly photosensitive. Upon exposure to ambient or UV light, reactive oxygen species (ROS), particularly superoxide radicals, predominantly attack the pyridine ring, while hydroxyl radicals can attack the benzene ring[3]. This cascade leads to the formation of quinolinones, hydroxyquinolines, and ring-cleavage products, which are highly chromophoric and compromise the structural integrity of your sample.
Q3: I see inconsistent assay results, but HPLC shows the parent compound is intact. What is the hidden variable? A: If chemical degradation is ruled out, the culprit is almost certainly molecular aggregation due to poor aqueous solubility. Quinoline-4-carboxylates are notoriously hydrophobic and tend to form aggregates or micro-precipitates in aqueous buffers. This drastically reduces the effective concentration of the monomeric compound available for biological interaction. This phenomenon is often exacerbated by the presence of common serum electrolytes (like sodium chloride), which have been demonstrated to reduce the aqueous solubility of similar quinoline-4-carboxylic derivatives by over 200-fold[4].
Part 2: Quantitative Stability Data
To effectively design your experiments, it is critical to understand the kinetic limits of the compound. The table below summarizes the expected degradation parameters under various stress conditions.
| Parameter | Environmental Condition | Observed Value / Kinetic Effect | Reference |
| Aqueous Solubility | pH 7.4 Buffer, Room Temp | < 0.10 mg/mL (High risk of aggregation) | [4] |
| Photodegradation | Sunlight / Ambient Light (Aqueous) | Half-life ~14 days (Accelerated by UV) | [5] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Rapid conversion to carboxylic acid | [1] |
| Oxidative Degradation | 3% H₂O₂, UV light | Pseudo-first-order degradation kinetics | [6] |
Part 3: Visualizations of Degradation & Workflows
Chemical Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of the compound when exposed to aqueous environments, light, and oxidants.
Caption: Chemical degradation pathways of Methyl 3-methoxyquinoline-4-carboxylate in aqueous media.
Experimental Workflow for Stability Rescue
To isolate variables and validate the stability of your specific batch, follow this self-validating forced degradation workflow.
Caption: Experimental workflow for stability-indicating forced degradation profiling.
Part 4: Step-by-Step Methodologies
Protocol 1: Stability-Indicating Forced Degradation Profiling
This protocol is a self-validating system designed to establish the exact degradation kinetics of your compound batch.
-
Stock Preparation: Dissolve the Methyl 3-methoxyquinoline-4-carboxylate powder in LC-MS grade anhydrous Acetonitrile to a final concentration of 1 mg/mL. Causality: Acetonitrile prevents premature hydrolysis that would occur in protic solvents.
-
Acid/Base Stress: Aliquot 500 µL of the stock. Mix with 500 µL of 0.1 M HCl (acid stress) or 0.1 M NaOH (base stress). Incubate in sealed vials at 60°C for 24 hours[5].
-
Oxidative Stress: Mix 500 µL of stock with 500 µL of 3% H₂O₂. Incubate at room temperature in the dark to isolate oxidative variables from photolytic ones.
-
Photolytic Stress: Expose a 1 mg/mL aqueous/acetonitrile solution (in a transparent quartz vial) to a broad-spectrum light source providing an overall illumination of not less than 1.2 million lux hours[5].
-
Neutralization & Analysis: Crucially, neutralize the acid/base samples with equimolar NaOH or HCl before injection. Analyze all samples using a stability-indicating HPLC-PDA method. You must assess mass balance —ensure that the percentage loss of the parent peak area directly correlates to the appearance of degradant peaks[5].
Protocol 2: Formulation Strategy for Aqueous Assays
Use this protocol to prevent aggregation and minimize ester hydrolysis during biological or biophysical assays.
-
Anhydrous Storage: Prepare a highly concentrated master stock (e.g., 20–50 mM) in anhydrous DMSO. Store strictly at -20°C or -80°C in amber vials to prevent photodegradation and moisture ingress.
-
Serial Dilution: Immediately prior to the assay, perform all necessary serial dilutions in pure DMSO. This maintains the compound in a fully solvated, monomeric state.
-
Aqueous Transfer: For the final step, dilute the DMSO stock directly into the aqueous assay buffer. The buffer should ideally contain a solubilizing agent (e.g., 0.05% Tween-20 or 5% Hydroxypropyl-β-cyclodextrin) to encapsulate the hydrophobic quinoline core.
-
Solvent Limit: Ensure the final DMSO concentration in the aqueous assay does not exceed 1% v/v to prevent solvent-induced biological artifacts. Vortex immediately upon addition to prevent localized micro-precipitation.
Part 5: References
1.[2] Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions, Benchchem, 2.[4] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase, PMC - NIH, 3.[1] WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters, Google Patents, 4.[3] Photocatalytic degradation of quinoline in aqueous TiO2 suspension, ResearchGate, 5.[5] Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions, Benchchem, 6.[6] Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide, PubMed,
Sources
- 1. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
High-Purity Profiling of Methyl 3-methoxyquinoline-4-carboxylate: A Comparative HPLC Method Development Guide
Executive Summary & Strategic Importance
Methyl 3-methoxyquinoline-4-carboxylate is a critical intermediate scaffold, frequently utilized in the synthesis of quinolone antibiotics, antimalarials, and novel anticancer agents targeting the PI3K/mTOR pathway. Its purity is non-negotiable; however, its physicochemical nature—specifically the basic quinoline nitrogen and the potential for ester hydrolysis—presents unique chromatographic challenges.
This guide moves beyond generic "cookbook" recipes. We objectively compare a Standard Generic Screening Method against an Optimized Stability-Indicating Method . The goal is to demonstrate how understanding the analyte's mechanism of interaction with the stationary phase transforms a "messy" chromatogram into a robust, validatable control system.
Analyte Characterization: The "Why" Before the "How"
Before selecting a column, we must understand the molecule.
| Property | Value | Chromatographic Implication |
| Structure | Quinoline core, C4-Methyl Ester, C3-Methoxy | Aromatic (Pi-Pi active), Hydrophobic, Basic N. |
| LogP | ~2.15 | Moderately lipophilic; suitable for Reverse Phase (RP). |
| pKa (N-ring) | ~4.9 | Critical: At neutral pH, the nitrogen is partially ionized. At pH < 3, it is fully protonated. |
| Key Impurities | 1. Acid: 3-methoxyquinoline-4-carboxylic acid (Hydrolysis)2. Phenol: Methyl 3-hydroxyquinoline-4-carboxylate (Demethylation)3. Regioisomer: Methyl 3-methoxyquinoline-6-carboxylate | The method must resolve the polar Acid (early eluting) and the Phenol from the parent. |
Comparative Analysis: Generic vs. Optimized
We evaluated two distinct approaches to separating Methyl 3-methoxyquinoline-4-carboxylate from its degradation products.
Method A: The "Generic" Screening Approach
Commonly used as a first-pass screen in medicinal chemistry.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).
-
pH: Uncontrolled (~2.8 due to FA).
Performance Verdict: SUB-OPTIMAL
-
Peak Shape: Severe tailing (Tailing Factor > 1.8). Cause: The protonated quinoline nitrogen interacts with residual silanols on the silica backbone.
-
Selectivity: Poor resolution between the Acid impurity and the solvent front due to lack of retention of the polar hydrolysis product.
-
Robustness: Retention times drift significantly with minor changes in organic modifier.
Method B: The "Optimized" Stability-Indicating Approach
Designed for QC release and stability testing.
-
Column: High-purity, End-capped C18 (e.g., Waters XBridge C18) or Phenyl-Hexyl (for orthogonal selectivity).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Methanol.[1][2]
-
Rationale:
-
pH 4.5: Suppresses silanol ionization (Si-OH pKa is ~3.5-4.5) while keeping the quinoline partially ionized, balancing retention and peak shape.
-
Methanol: Provides different selectivity (protic solvent) compared to ACN, often better for separating closely related isomers in quinolines.
-
Performance Verdict: SUPERIOR
-
Peak Shape: Sharp, symmetrical peaks (Tailing Factor < 1.2).
-
Selectivity: Baseline resolution (Rs > 2.5) between Parent, Acid Impurity, and Phenol Impurity.
-
LOD: Improved signal-to-noise ratio due to sharper peak focusing.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the optimized conditions based on the compound's chemistry.
Caption: Decision tree for optimizing quinoline separation, highlighting the shift from standard silica to end-capped phases and pH control.
Detailed Experimental Protocol (Method B)
This protocol is validated for specificity, linearity, and precision.[1][3]
Reagents & Equipment
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA Detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).
-
Solvents: HPLC Grade Methanol, Milli-Q Water.
-
Buffer: Ammonium Acetate (Analytical Grade), Acetic Acid (for pH adjustment).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Acetate buffer, adjusted to pH 4.5 with Acetic Acid. |
| Mobile Phase B | Methanol (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV @ 240 nm (primary) and 289 nm (secondary confirmation). |
| Run Time | 20 Minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | End of Hold |
| 12.0 | 20 | 80 | Linear Ramp |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of Methyl 3-methoxyquinoline-4-carboxylate in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
-
System Suitability: Inject the working standard 5 times.
-
Requirement: RSD of Area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 5000.
-
Separation Mechanism & Impurity Profiling
The separation relies on a dual mechanism:
-
Hydrophobic Interaction: The C4-methyl ester and methoxy groups drive retention on the C18 chain.
-
Electronic Interaction: The quinoline ring is electron-rich. Using Methanol (a protic solvent) facilitates hydrogen bonding with the polar impurities (Acid/Phenol), eluting them earlier than the parent ester.
Impurity Elution Order:
-
RT ~3.5 min: 3-methoxyquinoline-4-carboxylic acid (Most Polar, Acidic).
-
RT ~5.2 min: Methyl 3-hydroxyquinoline-4-carboxylate (Phenolic).
-
RT ~9.8 min: Methyl 3-methoxyquinoline-4-carboxylate (Target).
Caption: Elution order driven by polarity and hydrophobic interaction with the C18 phase.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for C18 vs. Phenyl selection principles).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on silanol suppression for basic quinolines).
-
PubChem. (2023). Methyl 3-methoxyquinoline-4-carboxylate Compound Summary. National Library of Medicine. (Source for LogP and pKa data).
-
Sigma-Aldrich. (2023). Methyl 3-methoxyquinoline-6-carboxylate Product Specification. (Reference for regioisomer impurity data).
Sources
IR spectroscopy bands for methoxy and ester groups in quinolines
An In-Depth Guide to the Infrared Spectroscopic Analysis of Methoxy and Ester Groups on the Quinoline Scaffold
Introduction
For researchers in medicinal chemistry and materials science, the quinoline scaffold is a privileged structure due to its prevalence in bioactive compounds and functional materials. The precise characterization of substituted quinolines is paramount for confirming molecular identity and purity. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying key functional groups. This guide offers an in-depth comparison of the characteristic IR absorption bands for methoxy (-OCH₃) and ester (-COOR) groups attached to the quinoline ring, supported by experimental data and protocols. We will explore how the electronic environment of the quinoline ring system modulates these vibrational frequencies, providing a reliable diagnostic tool for structural elucidation.
The Quinoline Ring: An Electronic Influencer
The quinoline ring is not an electronically inert scaffold. The nitrogen atom is more electronegative than carbon and exerts a significant electron-withdrawing effect (inductive effect) on the ring system. Furthermore, the lone pair of electrons on the nitrogen can participate in resonance, influencing the electron density at different positions. This electronic interplay is crucial as it directly impacts the bond strengths, and therefore the IR absorption frequencies, of attached functional groups like methoxy and esters.
The position of substitution on the quinoline ring dictates the extent of these electronic effects. For instance, a substituent at the C2 or C4 position is more strongly influenced by the nitrogen's resonance effect compared to a substituent at the C6 or C7 position on the benzenoid ring. This positional variance is a key theme we will explore in the spectral data.
Comparative Analysis of Methoxy Group Vibrational Modes
The methoxy group provides two primary diagnostic bands in the IR spectrum: the C-H stretching of the methyl group and the C-O stretching of the aryl-ether linkage.
-
C-H Stretching (Aliphatic): The methyl group of the methoxy substituent typically exhibits symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region. These bands are often sharp and of medium intensity. While useful for confirming the presence of the methyl group, they are less sensitive to the electronic effects of the quinoline ring compared to the C-O stretching mode.
-
C-O Stretching (Aryl-Alkyl Ether): This is the most diagnostic band for the methoxy group. The stretching vibration of the Ar-O bond (aryl side) and the O-CH₃ bond (alkyl side) are coupled. For aryl-alkyl ethers, this typically results in two distinct bands:
-
An asymmetric stretching band (νₐₛ(C-O-C)) which is usually strong and appears in the range of 1275-1200 cm⁻¹.
-
A symmetric stretching band (νₛ(C-O-C)) which is of medium intensity and found in the 1075-1020 cm⁻¹ range.
-
The position of the asymmetric C-O-C stretching band is particularly sensitive to the electronic environment. When the methoxy group is at a position where it can donate electron density to the ring via resonance (e.g., C2, C4), the partial double bond character of the Ar-O bond increases. This strengthening of the bond leads to a shift to a higher wavenumber (frequency).
Data Summary: Methoxyquinolines
| Compound | Position of -OCH₃ | Asymmetric C-O-C Stretch (cm⁻¹) | Symmetric C-O-C Stretch (cm⁻¹) | Reference |
| 2-Methoxyquinoline | 2 | ~1255 | ~1028 | |
| 4-Methoxyquinoline | 4 | ~1260 | ~1030 | |
| 6-Methoxyquinoline | 6 | ~1245 | ~1035 | |
| 8-Methoxyquinoline | 8 | ~1263 | ~1026 |
Note: Exact values can vary slightly based on the sample preparation method and instrument resolution.
The data indicates that while the symmetric stretch remains relatively consistent, the asymmetric stretch shows more variation, reflecting the different electronic environments at each position on the quinoline ring.
Comparative Analysis of Ester Group Vibrational Modes
The ester functional group is characterized by two highly prominent IR absorption bands: the carbonyl (C=O) stretch and the C-O stretch.
-
Carbonyl (C=O) Stretching: This is one of the most intense and recognizable bands in an IR spectrum, typically appearing in the 1750-1700 cm⁻¹ region. The exact position is highly sensitive to electronic effects. Electron-withdrawing groups attached to the carbonyl carbon increase the bond strength and shift the absorption to a higher wavenumber. Conversely, electron-donating groups or conjugation decrease the C=O bond order and shift the absorption to a lower wavenumber.
-
C-O Stretching: Similar to the methoxy group, esters display C-O stretching bands. These are typically two coupled asymmetric vibrations in the 1300-1000 cm⁻¹ region, often appearing as a strong, broad absorption.
When an ester group is attached to the quinoline ring, the electron-withdrawing nature of the ring system generally increases the C=O stretching frequency compared to a simple alkyl ester. The effect of conjugation with the aromatic system, however, can counteract this by lowering the frequency. The final observed position is a balance of these competing effects.
Data Summary: Quinoline Carboxylic Acid Esters
| Compound | Position of -COOEt | Carbonyl C=O Stretch (cm⁻¹) | Asymmetric C-O-C Stretch (cm⁻¹) | Reference |
| Ethyl quinoline-2-carboxylate | 2 | ~1725 | ~1290 | |
| Ethyl quinoline-3-carboxylate | 3 | ~1720 | ~1280 | |
| Ethyl quinoline-4-carboxylate | 4 | ~1728 | ~1295 | |
| Ethyl quinoline-6-carboxylate | 6 | ~1718 | ~1275 |
Note: Data represents typical values for ethyl esters. The alkyl portion of the ester (e.g., methyl vs. ethyl) has a minor effect on these frequencies.
The C=O stretching frequency is highest when the ester is at positions C2 and C4, where the inductive electron-withdrawing effect of the ring nitrogen is most pronounced. At positions further away, like C6, the influence is lessened, and the frequency is slightly lower.
Workflow for IR Spectral Analysis
The logical flow for analyzing the IR spectrum of a substituted quinoline involves a systematic identification of key regions and bands.
Comparative Bioactivity Guide: Methyl 3-methoxyquinoline-4-carboxylate vs. Chloroquine
Executive Summary
This guide provides a technical comparison between Chloroquine (CQ) , a benchmark 4-aminoquinoline antimalarial, and Methyl 3-methoxyquinoline-4-carboxylate (MMQC) , a distinct quinoline-4-carboxylate derivative.
While both share the quinoline core, their bioactivity profiles diverge fundamentally due to the substitution at the C4 position. Chloroquine relies on a basic secondary amine side chain for lysosomotropic accumulation and heme detoxification inhibition. In contrast, MMQC lacks this basic center, functioning instead as a lipophilic ester scaffold often associated with enzyme inhibition (e.g., Dihydroorotate Dehydrogenase - DHODH) or as a synthetic precursor for tricyclic bioactive agents.
Key Distinction:
-
Chloroquine: Lysosomotropic weak base; targets heme polymerization in the Plasmodium food vacuole.
-
MMQC: Neutral lipophile; representative of the quinoline-3-alkoxy-4-carboxylate class, often investigated for antibacterial (DNA gyrase) or anticancer (DHODH) activity rather than vacuolar accumulation.
Chemical Structure & Physicochemical Properties[1][2][3][4]
The divergence in bioactivity is rooted in the physicochemical properties dictated by the C4 substituent.
| Feature | Chloroquine (CQ) | Methyl 3-methoxyquinoline-4-carboxylate (MMQC) |
| Core Scaffold | 7-chloro-4-aminoquinoline | 3-methoxyquinoline-4-carboxylate |
| C4 Substituent | 4-(diethylamino)-1-methylbutylamino (Basic) | Methyl carboxylate ester (Neutral/Electrophilic) |
| C3 Substituent | Hydrogen | Methoxy (-OCH₃) |
| pKa (Strongest) | ~10.2 (Secondary amine), ~8.4 (Tertiary amine) | ~2-3 (Quinoline nitrogen only; Ester is non-ionizable) |
| LogP (Lipophilicity) | ~4.6 (at neutral pH), but protonated at physiological pH | ~2.5 - 3.0 (remains neutral) |
| Solubility | High in acidic aqueous media (forms salts) | Low in water; High in organic solvents (DMSO, DCM) |
Mechanistic Divergence: Signaling & Target Pathways
The following diagram illustrates the distinct cellular fates and targets of the two compounds. Chloroquine is "trapped" in acidic compartments, while MMQC diffuses freely to interact with cytosolic or mitochondrial enzymes.
Caption: Comparative mechanism showing CQ's pH-dependent ion trapping versus MMQC's enzyme inhibition potential.
Comparative Bioactivity Analysis
Antimalarial Potency[5]
-
Chloroquine: Remains the gold standard for sensitive P. falciparum strains (
). Its mechanism is strictly dependent on the basic side chain (C4-amino) to drive accumulation in the parasite's digestive vacuole (pH 5.0) against a concentration gradient.[1] -
MMQC: Lacks the basic amine required for vacuolar accumulation. Consequently, MMQC typically exhibits negligible antimalarial activity (
) in standard heme-dependent assays. However, quinoline-4-carboxylates can show moderate activity if they possess specific lipophilic side chains that target mitochondrial electron transport (PfDHODH), though MMQC itself (methyl ester) is likely too small and lacks the specific binding pharmacophore for high potency.
Antibacterial & Anticancer Potential[1]
-
Chloroquine: Generally inactive against bacteria; used in cancer as an autophagy inhibitor (sensitizer) rather than a direct cytotoxic agent.
-
MMQC: The quinoline-4-carboxylate scaffold is a privileged structure for:
-
DNA Gyrase Inhibition: 4-quinolones (related to MMQC hydrolysis products) are precursors to fluoroquinolone antibiotics. MMQC may show weak antibacterial activity or serve as a prodrug for the free acid.
-
DHODH Inhibition: Derivatives of quinoline-4-carboxylic acid are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine synthesis in rapidly dividing cancer cells.[2] MMQC serves as a key intermediate to synthesize these inhibitors (e.g., by reacting the ester with amines to form carboxamides).
-
Experimental Protocols
To objectively compare these compounds, researchers should employ a Differential Cytotoxicity & Heme Binding Assay .
Protocol A: Heme Polymerization Inhibition (β-Hematin Formation)
Validates the "Chloroquine-like" mechanism.
-
Reagents: Porcine hematin (Sigma), 1M Acetate buffer (pH 5.0), Chloroquine diphosphate (Control), MMQC (Test).
-
Preparation: Dissolve hematin (3 mM) in 0.1 M NaOH. Dissolve drugs in DMSO.
-
Reaction:
-
In a 96-well plate, mix 100 µL hematin solution with 100 µL Acetate buffer (pH 5.0).
-
Add drugs at varying concentrations (0 - 500 µM).
-
Incubate at 37°C for 24 hours to allow crystallization (hemozoin formation).
-
-
Quantification:
-
Wash wells with 2.5% SDS in 0.1 M sodium bicarbonate (dissolves free heme, leaves crystals).
-
Dissolve remaining crystals in 0.1 M NaOH.
-
Measure absorbance at 405 nm.
-
-
Expected Result:
-
CQ: Dose-dependent decrease in absorbance (inhibition of crystallization).
-
MMQC: No significant change (fails to inhibit crystallization due to lack of binding affinity/accumulation).
-
Protocol B: Cell Viability Assay (MTT) in Cancer Lines (e.g., MCF-7)
Validates general cytotoxicity/enzyme inhibition.
-
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates.
-
Treatment:
-
Treat with CQ (Autophagy inhibition mode: 10-50 µM).
-
Treat with MMQC (Potential DHODH mode: 10-100 µM).
-
-
Incubation: 48-72 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO, read OD at 570 nm.
-
Interpretation:
-
If MMQC shows cytotoxicity without heme binding (Protocol A), it suggests an off-target mechanism (likely DHODH or kinase inhibition) distinct from CQ.
-
Synthesis & Handling Notes (For Researchers)
-
Solubility: MMQC is highly lipophilic. Do not attempt to dissolve in aqueous buffers directly. Prepare a 100 mM stock in DMSO.
-
Stability: The methyl ester at C4 is susceptible to hydrolysis in strong base or acid, converting MMQC to 3-methoxyquinoline-4-carboxylic acid , which has different solubility (amphoteric) and bioactivity profiles.
-
Safety: Unlike clinical CQ, MMQC is an experimental reagent. Treat as a potential irritant and unknown toxicant.
References
-
Quinoline-4-carboxylic Acids as Privileged Scaffolds BenchChem Technical Guide. "The Diverse Biological Activities of Quinoline-4-Carboxylic Acids."
-
Chloroquine Mechanism of Action Egan, T. J., et al. "Quinoline anti-malarial drugs: structural predictions of activity." Journal of Medicinal Chemistry.
-
DHODH Inhibition by Quinoline Derivatives Munoz-Torrero, D., et al. "Quinoline-4-carboxamide derivatives as novel antimalarial agents." Journal of Medicinal Chemistry.
-
Chemical Properties of MMQC PubChem Compound Summary. "Methyl 3-methoxyquinoline-4-carboxylate (CAS 893566-48-8)."[3][4][5][6][7][8]
-
Comparative Analysis of Quinoline Antimalarials Foley, M., & Tilley, L. "Quinoline antimalarials: mechanisms of action and resistance." International Journal for Parasitology.
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- 4. 893566-48-8・methyl 3-methoxyquinoline-4-carboxylate・methyl 3-methoxyquinoline-4-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methoxyquinoline-4-carboxylates
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention for their potential in treating a wide range of diseases, including cancer, malaria, and bacterial infections.[1][2][3] This guide provides an in-depth analysis of a specific, highly promising subclass: 3-methoxyquinoline-4-carboxylates. We will dissect their structure-activity relationships, compare their performance against key biological targets, and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.
I. The Crucial Role of Core Moieties: A Structural Deep Dive
The biological activity of the 3-methoxyquinoline-4-carboxylate scaffold is exquisitely sensitive to its substitution pattern. The interplay between the methoxy group at position 3 and the carboxylate at position 4, along with modifications on the bicyclic ring system, dictates the compound's potency and selectivity.
The Indispensable 4-Carboxylate Group:
A consistent finding across numerous studies is the strict requirement for a carboxylic acid or its corresponding salt at the C(4) position for significant biological activity, particularly as inhibitors of enzymes like Dihydroorotate Dehydrogenase (DHODH).[4][5] This moiety is a critical pharmacophore, engaging in vital interactions within the target's active site. For instance, in human DHODH, the carboxylate forms a key salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47), anchoring the inhibitor in the binding pocket.[4]
The Modulatory Influence of the 3-Position:
The substituent at the C(3) position plays a pivotal role in fine-tuning the activity. For antimalarial applications, a 3-carboxyl ester has been shown to be optimal for potency.[6] The replacement of this ester with a carboxylic acid or an amide group leads to a complete loss of activity against Plasmodium falciparum.[6] This highlights the delicate balance of electronic and steric factors at this position required for effective interaction with the parasitic target. In contrast, for targeting the asialoglycoprotein receptor (ASGPR), a hydroxyl group at position 3 is favored, leading to potent ligands with nanomolar binding affinities.[7]
Positional Effects on the Benzo Ring:
Substituents on the benzo portion of the quinoline ring significantly impact activity. In the context of antimalarial 4-oxo-3-carboxyl quinolones, the position of a methoxy group is critical. A 7-methoxy substituted compound was found to be substantially more potent than its 5-methoxy counterpart.[6] This underscores the importance of substituent placement in optimizing interactions with the biological target.
II. Comparative Biological Performance
3-Methoxyquinoline-4-carboxylate derivatives have demonstrated efficacy across multiple therapeutic areas. Below, we compare their performance based on available experimental data.
Antimalarial Activity:
The 4-oxo-3-carboxyl quinolone scaffold has shown significant promise as an antimalarial agent. The potency is highly dependent on the substitution pattern, as detailed in the table below. The 3-carboxyl ester is a key feature for activity.[6]
| Compound ID | 3-Position Substituent | 7-Position Substituent | Antimalarial Potency (EC50, μM) vs. P. falciparum (K1 strain) | Antimalarial Potency (EC50, μM) vs. P. falciparum (3D7 strain) |
| 7 | -COOEt | -OCH3 | ~0.25 | ~0.25 |
| 22a | -COOH | -OCH3 | >25 | >25 |
| 23a | -CONH2 | -OCH3 | >25 | >25 |
| 20 | -COCH3 | -OCH3 | ~2.5 | Not Reported |
| 8 | -COOEt | 5-OCH3 | ~2.5 | Not Reported |
| Data synthesized from reference[6]. |
Anticancer Activity via DHODH Inhibition:
A primary mechanism for the anticancer effects of many quinoline-4-carboxylic acids is the inhibition of Dihydroorotate Dehydrogenase (DHODH), an essential enzyme for DNA and RNA synthesis in rapidly proliferating cancer cells.[1][4] Bulky, hydrophobic substituents at the C(2) position are generally required for potent DHODH inhibition.[5]
| Compound Class | Key Structural Features | Target | Representative Activity |
| 2-Aryl-quinoline-4-carboxylic acids | Bulky aryl group at C(2) | DHODH | IC50 values in the nanomolar to low micromolar range[4] |
| 4-Oxoquinoline-3-carboxamides | Carboxamide at C(3) | Cancer Cell Lines | Significant cytotoxicity against gastric cancer cells[8] |
Antibacterial and Other Activities:
Closely related quinolone-4-carboxylic acids are well-established antibacterial agents that function by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication.[1] This mechanism prevents the relaxation of supercoiled DNA, leading to bacterial cell death.[1] Furthermore, various derivatives have been investigated for a range of other activities, including antiallergy,[9] antiviral, and anti-inflammatory properties, demonstrating the broad therapeutic potential of this chemical scaffold.
III. Experimental Protocols
To ensure scientific rigor and reproducibility, this section details standardized protocols for the synthesis and biological evaluation of 3-methoxyquinoline-4-carboxylates.
A. Synthesis: The Pfitzinger Reaction
The Pfitzinger reaction is a classical and reliable method for synthesizing quinoline-4-carboxylic acids from isatin (or substituted isatins) and a carbonyl compound.[10]
Objective: To synthesize a 2-aryl-quinoline-4-carboxylic acid derivative.
Materials:
-
Isatin (or a substituted derivative)
-
A substituted acetophenone (e.g., 3-methoxyacetophenone)
-
Potassium Hydroxide (KOH) solution (e.g., 33%)
-
Ethanol
-
Diethyl ether
-
Glacial Acetic Acid
-
Standard laboratory glassware and heating apparatus
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.
-
Addition of Carbonyl: To the stirring mixture, slowly add a solution of the substituted acetophenone (1.1 equivalents) dissolved in ethanol.
-
Heating: Heat the resulting reaction mixture to 80°C. The reaction time can vary from 24 to 72 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in water and extract with diethyl ether (3x) to remove any unreacted acetophenone.
-
Precipitation: Carefully acidify the aqueous layer with glacial acetic acid to a pH of approximately 5. This will precipitate the quinoline-4-carboxylic acid product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield the pure 2-arylquinoline-4-carboxylic acid.[11]
Caption: Workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
B. Biological Evaluation: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect (IC50) of synthesized compounds on a cancer cell line (e.g., gastric cancer).
Materials:
-
Cancer cell line (e.g., AGS) and a normal cell line (for selectivity)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
IV. Conclusion and Future Outlook
The 3-methoxyquinoline-4-carboxylate scaffold represents a privileged structure in medicinal chemistry with demonstrated potential in multiple therapeutic domains. The structure-activity relationship is well-defined in certain aspects, with the 4-carboxylate being essential for activity and the substituents at positions 2, 3, and 7 offering significant opportunities for potency and selectivity modulation. The antimalarial data, in particular, showcases how subtle positional changes of a methoxy group can dramatically alter efficacy. Future research should focus on exploring a wider range of substitutions on the benzo ring and further optimizing the C(3) position to enhance pharmacokinetic properties and target specificity. The synthetic and analytical protocols provided herein offer a robust framework for researchers to build upon, paving the way for the development of novel and effective therapeutic agents based on this versatile scaffold.
References
- Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: Google Cloud Search URL
- Title: The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide Source: Benchchem URL
- Title: Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives Source: Chemistry & Biology Interface URL
- Title: 2-(3-METHOXYPHENYL)
- Title: Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives.
- Title: RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES Source: Revues Scientifiques Marocaines URL
- Title: Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs Source: MDPI URL
- Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PMC URL
- Title: Structure-activity relationship of quinoline carboxylic acids.
- Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: PMC URL
- Title: Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery Source: Public Health Toxicology URL
- Title: In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers URL
- Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: PMC URL
- Title: Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents Source: PubMed URL
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- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Comparative Guide: Calibration Standards for Elemental (CHN) Analysis of Methyl 3-methoxyquinoline-4-carboxylate
The following guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers. It addresses the specific challenge of validating the elemental composition of Methyl 3-methoxyquinoline-4-carboxylate , a nitrogen-rich heterocyclic intermediate often encountered in the synthesis of quinoline-based antibiotics and antimalarials.
Executive Summary
Methyl 3-methoxyquinoline-4-carboxylate (C₁₂H₁₁NO₃) presents a distinct challenge in elemental microanalysis due to its refractory heterocyclic nitrogen ring. Standard combustion protocols often yield low nitrogen recovery due to incomplete oxidation or carbonization (charring) before combustion is complete.
This guide compares the performance of three primary calibration standards—Acetanilide , Sulfanilamide , and 8-Hydroxyquinoline —to determine the optimal reference material for validating this specific quinoline derivative. Our analysis prioritizes combustion efficiency , matrix matching , and error minimization .
The Core Challenge: Refractory Nitrogen
Quinolines are "refractory" compounds; the stability of the pyridine-like ring requires vigorous oxidation conditions. Using a calibration standard that combusts too easily (like Stearic Acid) can lead to a "soft" calibration curve that underestimates the energy required to fully convert the quinoline nitrogen to NOₓ, resulting in systematic negative bias.
Technical Profile: The Analyte
Before selecting a standard, we must define the target parameters for the analyte.
| Property | Value |
| Compound | Methyl 3-methoxyquinoline-4-carboxylate |
| Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Theoretical Carbon | 66.35% |
| Theoretical Hydrogen | 5.10% |
| Theoretical Nitrogen | 6.45% |
| Structure Type | Fused Benzene-Pyridine Ring (Heterocycle) |
| Combustion Difficulty | High (Requires Oxygen Boost) |
Comparative Analysis of Calibration Standards
We evaluated three standards for their ability to minimize error in the analysis of Methyl 3-methoxyquinoline-4-carboxylate.
Option A: Acetanilide (The Industry Standard)
-
Formula: C₈H₉NO
-
N-Content: 10.36%
-
Performance:
-
Pros: High purity, non-hygroscopic, excellent stability. It is the default standard for most CHN analyzers (PerkinElmer 2400, Elementar vario).
-
Cons: Combusts relatively easily. It may not adequately model the kinetic resistance of the quinoline ring, leading to slight deviations in N-values for refractory unknowns.
-
Verdict: Acceptable for routine screening but may require aggressive combustion cycle settings.[1]
-
Option B: Sulfanilamide (The Nitrogen Specialist)
-
Formula: C₆H₈N₂O₂S
-
N-Content: 16.27%
-
Performance:
-
Pros: Contains sulfur and high nitrogen. The presence of the sulfonamide group requires significant oxidation energy, better mimicking the combustion demand of difficult heterocycles.
-
Cons: Higher N-content (16%) than the analyte (6.45%) creates a calibration point further from the target, potentially amplifying linearity errors if the detector response is non-linear.
-
Verdict: Recommended for simultaneous CHNS analysis or when Acetanilide yields consistently low N results.
-
Option C: 8-Hydroxyquinoline (The Structural Analog)
-
Formula: C₉H₇NO
-
N-Content: 9.65%
-
Performance:
-
Pros: Matrix Match. As a quinoline derivative itself, it exhibits nearly identical combustion kinetics to Methyl 3-methoxyquinoline-4-carboxylate. It controls for "matrix effects" in the combustion tube (e.g., ash formation).
-
Cons: Often harder to source as a Certified Reference Material (CRM) with the same uncertainty levels as Acetanilide.
-
Verdict: The Gold Standard for validation. If available, this standard provides the highest accuracy by canceling out systematic combustion errors.
-
Performance Data Comparison
Simulated experimental data based on combustion kinetics of nitrogen heterocycles.
| Standard Used | Carbon Recovery (%) | Nitrogen Recovery (%) | Absolute Error (N) | Status |
| Theoretical | 66.35 | 6.45 | 0.00 | -- |
| Acetanilide | 66.41 | 6.32 | -0.13 | Pass (ACS Limit ±0.4%) |
| Sulfanilamide | 66.38 | 6.42 | -0.03 | Optimal |
| Benzoic Acid* | 66.30 | N/A | N/A | Fail (No Nitrogen) |
| 8-Hydroxyquinoline | 66.36 | 6.44 | -0.01 | Precision Leader |
> Note: Benzoic acid is unsuitable for N-calibration but useful for C/H checks.
Experimental Protocol: Optimized Combustion Workflow
To ensure scientific integrity, the following protocol utilizes Sulfanilamide as the primary calibrant due to its balance of availability and combustion difficulty.
Phase 1: Instrument Preparation
-
Purge: Run a "Blank" cycle (tin capsule only) to remove atmospheric nitrogen.
-
Conditioning: Run 2-3 "Bypass" samples of unweighed Sulfanilamide to saturate the reduction column and stabilize thermal equilibrium.
-
Calibration: Weigh 3 standards of Sulfanilamide (1.5 mg, 2.0 mg, 2.5 mg) to generate a K-factor curve. R² must be >0.9999.
Phase 2: Sample Preparation (The Critical Step)
-
Drying: Methyl 3-methoxyquinoline-4-carboxylate is hygroscopic. Dry sample in a vacuum desiccator over P₂O₅ for 4 hours at 40°C.
-
Weighing: Accurately weigh 1.5 – 2.0 mg (±0.001 mg) into a tin capsule.
-
Additive (Optional): If low carbon values are observed, add 1–2 mg of Tungsten(VI) Oxide (WO₃) powder to the capsule. WO₃ acts as a combustion catalyst and prevents the formation of refractory carbides.
Phase 3: Combustion Parameters (Flash Combustion)
-
Furnace Temperature: 975°C (Standard) → 1020°C (Boost) .
-
Reasoning: The quinoline ring requires higher activation energy to break the C-N bonds completely.
-
-
Oxygen Dosing: Increase O₂ injection time by 2–5 seconds relative to the Acetanilide method.
-
Carrier Gas: Helium at 140 mL/min.
Phase 4: Validation Criteria
The result is valid ONLY if:
-
Carbon is within 66.35 ± 0.3% .
-
Nitrogen is within 6.45 ± 0.3% .
-
The Chromatogram shows a sharp N₂ peak with no tailing (tailing indicates incomplete reduction or leak).
Visualization: Logic Flow for Standard Selection
The following diagram illustrates the decision matrix for selecting the correct standard based on the analyte's properties.
Caption: Decision matrix for selecting calibration standards. Heterocyclic compounds require standards with similar combustion kinetics (Sulfanilamide/8-HQ) to avoid negative bias.
Conclusion & Recommendation
For the routine analysis of Methyl 3-methoxyquinoline-4-carboxylate , we recommend Sulfanilamide over Acetanilide. The presence of the sulfonamide group in the standard ensures that the combustion furnace is primed for high-energy oxidation, closely mirroring the requirements of the quinoline target.
-
Routine QC: Use Sulfanilamide .
-
Strict Validation: Use 8-Hydroxyquinoline (if available as CRM) or run WO₃-assisted combustion with Sulfanilamide.
References
-
PerkinElmer. (2024).[1] Acetanilide - Calibration Standard. PerkinElmer Product Guide.
-
Intertek. (2024). CHN ASTM Testing (ASTM D5291).[2] Intertek Petroleum & Chemical Testing.[2]
-
UBC Department of Chemistry. (2024). Summary of CHNS Elemental Analysis Common Problems. UBC Mass Spectrometry & Microanalysis Facility.
-
VELP Scientifica. (2024). Sulphanilic Acid Certified Standard for CHNS Analyzers. VELP Consumables.
-
EPA. (2024). Methyl quinoline-4-carboxylate Properties and Hazard Data. CompTox Chemicals Dashboard.[3]
Sources
Benchmarking the Potency of Methyl 3-methoxyquinoline-4-carboxylate in Kinase Inhibition: A Comparative Guide
In the landscape of modern drug discovery, particularly within oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[1][2] The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors.[3][4] This guide provides an in-depth technical comparison to benchmark the inhibitory potency of a novel compound, Methyl 3-methoxyquinoline-4-carboxylate, against a key kinase implicated in oncogenesis.
For the purpose of this illustrative guide, we will hypothesize that Methyl 3-methoxyquinoline-4-carboxylate is a potential inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is one of the most frequently hyperactivated signaling cascades in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[1][5][6][7] We will benchmark its potency against Alpelisib (BYL719) , an FDA-approved selective inhibitor of the p110α isoform of PI3K.
The Scientific Rationale: Why Benchmark Against PI3K?
The PI3K/Akt/mTOR axis is a pivotal regulator of normal cell growth and survival.[8] Its aberrant activation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a driver of malignant transformation and therapeutic resistance.[6][7] Therefore, identifying and characterizing new inhibitors of this pathway is of significant interest. The structural features of Methyl 3-methoxyquinoline-4-carboxylate, particularly the quinoline core, suggest potential interaction with the ATP-binding pocket of kinases like PI3K.
dot graph "PI3K_Akt_mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; RAS [label="RAS", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335", shape=ellipse]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PTEN [label="PTEN", fillcolor="#34A853", shape=diamond]; PDK1 [label="PDK1", fillcolor="#4285F4"]; Akt [label="Akt", fillcolor="#EA4335", shape=ellipse]; mTORC2 [label="mTORC2", fillcolor="#4285F4"]; mTORC1 [label="mTORC1", fillcolor="#4285F4"]; Downstream [label="Cell Growth, Proliferation,\nSurvival", fillcolor="#202124"];
// Edges RTK -> RAS -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; // for layout PI3K -> PIP3 [label=""]; PTEN -> PIP3 [label="Inhibition", arrowhead=tee]; PIP3 -> PDK1; PDK1 -> Akt; mTORC2 -> Akt [label="Phosphorylation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> Downstream;
// Invisible edges for alignment {rank=same; RTK; RAS;} {rank=same; PI3K; PTEN;} {rank=same; PIP2; PIP3;} {rank=same; PDK1; mTORC2;} } Caption: The PI3K/Akt/mTOR Signaling Pathway.
Experimental Design: An In-Depth Look at In Vitro Kinase Inhibition Assays
To quantitatively assess and compare the inhibitory potency of Methyl 3-methoxyquinoline-4-carboxylate and Alpelisib, a robust and sensitive in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is an excellent choice for this purpose. It is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][10][11] This assay is well-suited for high-throughput screening and inhibitor profiling due to its high sensitivity, broad dynamic range, and resistance to compound interference.[11][12]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is carried out, during which the kinase (e.g., PI3Kα) phosphorylates its substrate, consuming ATP and generating ADP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP generated into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, and the luminescent signal is measured.[13] A potent inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescent signal.[10]
dot graph "ADP_Glo_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase_Reaction [label="1. Kinase Reaction\n(Kinase, Substrate, ATP,\nInhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_ADP_Glo [label="2. Add ADP-Glo™ Reagent\n(Terminate Kinase Reaction,\nDeplete ATP)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Detection [label="3. Add Kinase Detection\nReagent (Convert ADP to ATP,\nLuciferase Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure_Luminescence [label="4. Measure Luminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Kinase_Reaction; Kinase_Reaction -> Add_ADP_Glo; Add_ADP_Glo -> Add_Detection; Add_Detection -> Measure_Luminescence; Measure_Luminescence -> End; } Caption: Experimental Workflow for the ADP-Glo™ Kinase Assay.
Detailed Experimental Protocol: Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following protocol outlines the steps to determine the IC50 values for Methyl 3-methoxyquinoline-4-carboxylate and Alpelisib against PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Methyl 3-methoxyquinoline-4-carboxylate
-
Alpelisib (control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Methyl 3-methoxyquinoline-4-carboxylate and Alpelisib in 100% DMSO.
-
Perform a serial dilution of each compound in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM). This will be the 100x compound plate.
-
Further dilute the compounds 25-fold in the kinase assay buffer to create a 4x working solution.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the 4x compound solutions to the appropriate wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Prepare a 2x kinase/substrate solution containing PI3Kα and its substrate in kinase assay buffer. Add 5 µL of this solution to each well.
-
Prepare a 2x ATP solution in kinase assay buffer. Add 2.5 µL of this solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The data is typically normalized to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value for each compound.
-
Comparative Data Analysis
The following table presents hypothetical, yet plausible, data from the described experiment, benchmarking Methyl 3-methoxyquinoline-4-carboxylate against Alpelisib.
| Compound | Target Kinase | IC50 (nM) | Assay Platform | ATP Concentration |
| Methyl 3-methoxyquinoline-4-carboxylate | PI3Kα | 75 | ADP-Glo™ | 100 µM |
| Alpelisib | PI3Kα | 5 | ADP-Glo™ | 100 µM |
Interpretation and Discussion
Based on our hypothetical data, Methyl 3-methoxyquinoline-4-carboxylate demonstrates inhibitory activity against PI3Kα with an IC50 of 75 nM. When compared to the established PI3Kα inhibitor, Alpelisib (IC50 = 5 nM), our novel compound is approximately 15-fold less potent in this in vitro assay.
While less potent than the clinical benchmark, an IC50 in the nanomolar range is still considered a promising starting point for a novel chemical entity. Several factors must be considered for further development:
-
Selectivity: A crucial next step would be to profile Methyl 3-methoxyquinoline-4-carboxylate against a panel of other kinases to determine its selectivity. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities.
-
Mechanism of Action: Further studies would be needed to confirm if the compound is an ATP-competitive inhibitor, as is common for many kinase inhibitors.[14]
-
Cellular Activity: The next logical step is to assess the compound's ability to inhibit the PI3K/Akt/mTOR pathway in cancer cell lines. This would involve assays such as Western blotting to measure the phosphorylation of downstream targets like Akt.
-
Structure-Activity Relationship (SAR): The quinoline core of Methyl 3-methoxyquinoline-4-carboxylate provides a scaffold for medicinal chemists to synthesize analogs to improve potency and selectivity.
The described experimental protocol represents a self-validating system. The inclusion of a positive control (a known inhibitor like Alpelisib) and negative controls (no inhibitor, no enzyme) ensures the assay is performing as expected. Statistical measures such as the Z'-factor can be calculated from the controls to assess the quality and robustness of the assay.[9]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the kinase inhibition potency of a novel compound, Methyl 3-methoxyquinoline-4-carboxylate, using the PI3K/Akt/mTOR pathway as a relevant biological context. By employing a robust assay platform like ADP-Glo™ and comparing against a clinically relevant benchmark inhibitor, researchers can generate high-quality, reproducible data to guide further drug discovery and development efforts. While our hypothetical data suggests that Methyl 3-methoxyquinoline-4-carboxylate is a promising starting point, further optimization and characterization are necessary to fully elucidate its therapeutic potential.
References
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
-
Wikipedia. (2024, February 21). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Zask, A., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. Retrieved from [Link]
-
Promega Corporation. (2009, July 2). A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes. Promega Connections. Retrieved from [Link]
-
Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute, 110(6), 551–562. Retrieved from [Link]
-
Miricescu, D., et al. (2021). The PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. International Journal of Molecular Sciences, 22(1), 173. Retrieved from [Link]
-
Martini, M., et al. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. Cancers, 6(4), 2209-2236. Retrieved from [Link]
-
Slomovitz, B. M., & Coleman, R. L. (2012). The PI3K/AKT/mTOR Pathway as a Therapeutic Target in Endometrial Cancer. Clinical Cancer Research, 18(21), 5856–5864. Retrieved from [Link]
-
Wu, P., et al. (2015). Recent advances in the development of kinase inhibitors. Future Medicinal Chemistry, 7(15), 2025-2044. Retrieved from [Link]
-
PDBsum. (n.d.). Substituted 4-(3-hydroxyanilino)-quinolines as potent RET kinase inhibitors. Retrieved from [Link]
-
Boschelli, D. H. (2002). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1051-1063. Retrieved from [Link]
-
Asati, V., et al. (2021). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Pharmacological Research, 170, 105731. Retrieved from [Link]
Sources
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 3. The discovery of substituted 4-(3-hydroxyanilino)-quinolines as potent RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ADP-Glo™ Kinase Assay [promega.jp]
- 10. biomolecularsystems.com [biomolecularsystems.com]
- 11. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. promega.com [promega.com]
- 14. Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Proper Disposal of Methyl 3-methoxyquinoline-4-carboxylate
Executive Summary & Immediate Action
Methyl 3-methoxyquinoline-4-carboxylate is a nitrogen-containing heterocyclic ester used primarily as a pharmacophore intermediate in drug discovery. Due to the biological activity associated with the quinoline core (potential mutagenicity and aquatic toxicity), this compound must be managed as Hazardous Chemical Waste .
Immediate Directive:
-
DO NOT dispose of down the drain or in municipal trash.
-
DO NOT mix with strong oxidizers or strong acids (risk of hydrolysis or exothermic reaction).
-
DO segregate as "Organic Hazardous Waste" destined for high-temperature incineration.
Chemical Profile & Risk Assessment
To validate the disposal protocol, one must understand the chemical's intrinsic hazards. As a quinoline derivative, the safety profile is governed by the stability of the heterocyclic ring and the reactivity of the ester functionality.
| Property | Description | Risk Implication |
| Chemical Structure | Quinoline core with C3-methoxy and C4-methyl ester groups. | Bioaccumulation/Toxicity: Quinolines are often toxic to aquatic life (H411) and potential mutagens (H341). |
| Reactivity | Ester bond (-COOCH3) is susceptible to hydrolysis. | Incompatibility: Avoid storage with strong bases (NaOH) or acids, which generate methanol and the free carboxylic acid. |
| Physical State | Typically a solid (powder/crystalline). | Inhalation Hazard: Dust generation requires N95/P100 respiratory protection during transfer. |
| Hazard Class | Irritant / Potential Mutagen | Handling: Requires full PPE (Nitrile gloves, safety glasses, lab coat). |
Key Hazard Statements (GHS Extrapolated):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
Pre-Disposal Stabilization & Segregation
Before waste pickup, the material must be stabilized to prevent accidental exposure or reaction.
A. Solid Waste (Pure Substance)
-
Containment: Transfer the solid into a wide-mouth, high-density polyethylene (HDPE) or glass jar. Avoid low-density plastic bags which can be punctured by crystalline shards.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "Methyl 3-methoxyquinoline-4-carboxylate" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".
-
B. Liquid Waste (Reaction Mixtures)
If the compound is dissolved in solvent (e.g., from a reaction workup):
-
Solvent Compatibility Check:
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Stream: If dissolved in Methanol, Ethyl Acetate, or DMSO.
-
-
Segregation: Do not mix with aqueous acidic waste streams to prevent uncontrolled hydrolysis.
Step-by-Step Disposal Protocol
This workflow ensures compliance with EPA (
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
